4-Aminobenzoic acid (PABA) is an organic compound with the formula H₂NC₆H₄CO₂H. It features a benzene ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to opposite carbon atoms in the para (1,4) position [1].
The table below summarizes its key chemical and physical properties for easy reference [1] [2] [3].
| Property | Value / Description |
|---|---|
| Systematic Name | This compound |
| Other Names | para-Aminobenzoic acid, PABA, Vitamin Bx [1] [3] |
| CAS Registry Number | 150-13-0 [2] [3] |
| Molecular Formula | C₇H₇NO₂ [1] [2] |
| Molecular Weight | 137.14 g/mol [2] |
| Melting Point | 187 - 189 °C [1] [2] |
| pKa Values | 2.42 (amino group), 4.88 (carboxyl group) [1] |
| Appearance | White to grey crystalline solid [1] |
| Water Solubility | Slightly soluble (1 g/170 mL at 25°C) [1] |
PABA is produced from chorismate, a key intermediate from the shikimate pathway. The best-characterized route is a two-step pathway found in bacteria, plants, and fungi like E. coli and Saccharomyces cerevisiae [1] [4] [5].
The two-step enzymatic pathway for PABA biosynthesis from chorismate.
Some archaea, such as Methanococcus maripaludis, utilize a distinct pathway. They generate PABA from 3-dehydroquinic acid (DHQ), a precursor to chorismate in the shikimate pathway, rather than from chorismate itself [5].
PABA's biological roles make it a significant target for drug development and scientific research.
Research into PABA's biosynthesis and function often relies on classical biochemical and genetic techniques.
Table: Key Experimental Approaches in PABA Research
| Methodology | Application & Purpose | Key Findings from Literature |
|---|---|---|
| Genetic Mutagenesis & Complementation | Identify genes essential for PABA synthesis by studying growth requirements of mutant strains. | Mutations in pabA, pabB, and pabC genes in E. coli created PABA auxotrophs, confirming the roles of these genes [9]. |
| Enzyme Kinetics & Characterization | Purify individual enzymes to study their specific activity, kinetics, and cofactor requirements. | Purified PabA has no glutaminase activity alone; it forms a 1:1 complex with PabB for function. The PabA/PabB complex has a glutaminase kcat of 17 min⁻¹ [6]. |
| Isotopic Labeling & Tracer Studies | Track the incorporation of labeled precursors to elucidate metabolic pathways and intermediates. | A stable ¹³C-isotope of PABA was prenylated in yeast, demonstrating its direct role in coenzyme Q biosynthesis [8]. |
The core structure and primary biosynthetic pathway of this compound are well-established, underpinning its critical role as a builder of essential biological molecules. Current research continues to explore its potential, including:
p-Aminobenzoate (PABA) serves as an essential precursor for the synthesis of folate molecules in plants, many bacteria, and lower eukaryotes. Unlike humans and other higher animals that require dietary folate, these organisms synthesize folates de novo, making the PABA branch of the folate biosynthesis pathway a promising target for antimicrobial and herbicide development [1] [2] [3]. In plants, folate biosynthesis is compartmentalized across three organelles: the pterin moiety is synthesized in the cytosol, the PABA moiety in plastids, and the final assembly occurs in mitochondria [4] [3]. The core synthesis of PABA from chorismate is a two-step process, conserved yet distinct in its genetic and structural organization between bacteria and plants. Recent research has identified the bifunctional enzyme GAT-ADCS (Glutamine Amidotransferase-Aminodeoxychorismate Synthase) in plants and apicomplexan parasites as a key regulatory point and a validated target for novel inhibitor compounds like rubreserine [2]. This guide provides a comprehensive technical overview of the PABA pathway, its regulation, and experimental approaches for its investigation.
The biosynthesis of PABA proceeds via a conserved two-step pathway originating from chorismate, a key intermediate from the shikimate pathway.
The following diagram illustrates the core pathway and its integration into folate synthesis:
Core PABA biosynthesis pathway and integration into folate synthesis.
A critical evolutionary distinction exists in the genetic organization of the first enzyme between bacteria and plants/lower eukaryotes.
Table: Comparative Genetics of PABA Synthesis Enzymes
| Organism Group | ADC Synthase Component | ADC Lyase Component | Notes |
|---|---|---|---|
| Bacteria (e.g., E. coli) | Two separate proteins: PabA (GAT) and PabB (ADCS) [1] | Separate protein: PabC [1] [5] | Canonical, well-characterized system. |
| Plants & Lower Eukaryotes | Single bifunctional protein (GAT-ADCS) with fused PabA and PabB domains [1] [2] [4] | Separate protein: ADCL [4] | GAT-ADCS is plastid-targeted in plants [1]. The bifunctional protein produces ADC, not PABA directly [1]. |
This bifunctional GAT-ADCS enzyme in plants and parasites is classified as a member of the G-type amidotransferases and represents a validated and attractive drug target due to its absence in humans [2].
Quantifying metabolites and enzyme kinetics is fundamental for pathway analysis and metabolic engineering.
Table: Quantitative Data on PABA, Folates, and Enzyme Inhibition
| Subject | Measured Value / Condition | Source/Context |
|---|---|---|
| PABA Content (Tomato Fruit) | 0.7 - 2.3 nmol·g⁻¹ fresh weight [1] | Total PABA pool remained stable during ripening despite falling ADCS mRNA levels. |
| Total Folate (Maize Kernels) | 0.44 - 0.99 nmol·g⁻¹ dry weight [6] | Variation between two inbred lines (JI63 vs. DAN3130). |
| GAT-ADCS Inhibition (Rubreserine) | IC₅₀ ≈ 8 μM (Enzyme) | Against plant GAT-ADCS glutamine amidotransferase activity [2]. |
| Growth Inhibition (Rubreserine) | IC₅₀ = 65 μM (A. thaliana), 20 μM (T. gondii), 1 μM (P. falciparum) [2] | Demonstrates potency against apicomplexan parasites. |
| Folate Reduction by Rubreserine | 40-50% decrease in A. thaliana and T. gondii [2] | Correlation between growth inhibition and disrupted folate biosynthesis. |
The PABA pathway is a established target for antifolates. Sulfonamide drugs inhibit the downstream enzyme Dihydropteroate Synthase (DHPS), which incorporates PABA into the folate backbone [2]. More recently, high-throughput screening identified rubreserine as a specific inhibitor of the GAT-ADCS enzyme in plants [2]. The physiological consequences of disrupting PABA/folate synthesis are severe:
This section outlines key experimental approaches for studying PABA synthesis, derived from the literature.
Purpose: To verify the function of a putative PABA synthesis gene (e.g., GAT-ADCS). Principle: A gene of interest is expressed in a microbial host that is incapable of synthesizing PABA, and growth restoration is monitored.
Purpose: To produce and biochemically characterize the enzymes of the PABA pathway. Procedure:
Purpose: To study the effect of inhibitors on whole organisms and link folate biosynthesis to phenotype. Procedure:
The study of PABA synthesis has significant translational applications, primarily in drug and herbicide development.
Future research will focus on structural characterization of GAT-ADCS to enable rational drug design, exploration of the salvage and regulatory mechanisms of PABA in different organisms, and refining biofortification strategies that account for the complex compartmentalization and regulation of folate synthesis in plants [4] [6] [3].
Optimizing the shikimate pathway in microbial factories is a key strategy for producing PABA and its derivatives. The table below summarizes quantitative results and key strategies from recent studies.
| Host Organism | Engineering Strategy | Key Gene/Pathway Targeted | Resulting PABA or Derivative Titer | Citation |
|---|---|---|---|---|
| Pseudomonas putida | Combinatorial DoE to modulate all shikimate & PABA gene expression levels [1] | aroB (3-dehydroquinate synthase) identified as major bottleneck [1] | 232.1 mg/L of PABA [1] | [1] |
| Escherichia coli | Engineered a pathway from PABA to 2,5-pyridinedicarboxylate; increased shikimate flux [2] [3] | Heterologous expression of ahdA and optimized pobA [2] [3] | 10.6 g/L of 2,5-PDCA (a PABA-derived product) [3] | [2] [3] |
| Corynebacterium glutamicum | Deleted PTS system (ptsH) and regulator iolR to increase PEP availability and shikimate yield [4] | Overexpression of aroGS180F (feedback-resistant) and aroB [4] | 4.1 g/L of shikimate (a direct PABA precursor) [4] | [4] |
The following workflow is based on a study that used a Statistical Design of Experiments (DoE) approach to efficiently optimize the entire shikimate pathway for PABA production in Pseudomonas putida [1].
PABA's role extends beyond being a pathway end-product. It serves as a crucial precursor for other biologically significant molecules, which underpins its importance in biotechnology and medicine.
Para-aminobenzoic acid (PABA) plays a complex and species-dependent role in coenzyme Q (CoQ) biosynthesis, functioning as an alternative ring precursor in some organisms while acting as a competitive inhibitor in others. In yeast, PABA serves as a bona fide precursor that is successfully incorporated into the quinone ring structure through a deamination process, whereas in mammalian systems, PABA competitively interferes with normal CoQ biosynthesis, leading to the accumulation of incomplete analogues and potentially contributing to functional CoQ deficiency [1] [2]. This technical guide comprehensively details the biochemical mechanisms, experimental approaches, and research implications of PABA's interplay with CoQ metabolism, providing drug development professionals with essential insights for therapeutic targeting of CoQ biosynthesis pathways.
PABA occupies a unique position in biochemistry, serving as a crucial precursor in folate biosynthesis while also participating in CoQ metabolism through distinct mechanisms across species. The molecular structure of PABA, featuring a benzoic acid ring with an amino group at the para position, closely resembles that of the canonical CoQ precursor 4-hydroxybenzoic acid (4-HB), enabling its recognition by early-stage CoQ biosynthetic enzymes [1] [3].
Figure 1: Dual Metabolic Fate of PABA in Biochemical Pathways
In yeast, PABA undergoes successful integration into functional CoQ through a carefully orchestrated pathway:
Isotopic tracing experiments in yeast have demonstrated that PABA contributes both carbon and nitrogen atoms to CoQ biosynthesis, with the nitrogen being eliminated during the deamination process [1].
Mammalian cells exhibit a fundamentally different response to PABA in CoQ biosynthesis:
The table below summarizes the key differences in PABA metabolism between yeast and mammalian systems:
Table 1: Species-Specific Differences in PABA Metabolism in CoQ Biosynthesis
| Aspect | Yeast (S. cerevisiae) | Mammalian Systems |
|---|---|---|
| Prenylation | Efficiently prenylated by Coq2 to form prenyl-pABA [1] | Efficiently prenylated by COQ2 to form prenyl-pABA [2] |
| Deamination | Successful deamination by Coq6 monooxygenase [4] | Inefficient or absent deamination capability [2] |
| End Product | Fully functional CoQ6 [1] | N-DMQ analogue accumulation [2] |
| Cellular Impact | Maintains normal CoQ function [1] | Decreased cellular CoQ levels, potential functional deficiency [2] |
The role of PABA in CoQ biosynthesis was elucidated through several critical experimental approaches:
Table 2: Quantitative Effects of PABA Exposure in Experimental Systems
| Experimental System | PABA Concentration | Observed Effect | Molecular Outcome | Citation |
|---|---|---|---|---|
| Neuronal SH-SY5Y cells | 1 mM | 54% decrease in neuronal CoQ10 | 46% residual CoQ10 status | [5] |
| Murine cell cultures | Varying concentrations | Dose-dependent decrease in CoQ | N-DMQ accumulation | [2] |
| Human cell lines | Varying concentrations | Dose-dependent decrease in CoQ | N-DMQ accumulation | [2] |
Objective: To evaluate PABA utilization in CoQ biosynthesis in S. cerevisiae.
Methodology:
Key parameters:
Objective: To assess the inhibitory effects of PABA on CoQ biosynthesis in mammalian systems.
Methodology:
Key parameters:
The unique properties of PABA make it a valuable research tool for investigating CoQ biosynthesis:
The interference of PABA with CoQ biosynthesis in mammalian systems has significant therapeutic implications:
PABA represents a molecule of significant interest in CoQ biochemistry, serving as both a tool for basic research and a molecule of potential clinical relevance. The species-specific differences in PABA metabolism highlight the importance of careful model selection when studying CoQ biosynthesis and evaluating potential therapeutic interventions.
Future research directions should focus on:
The core pathway for PABA synthesis begins with chorismate, a central metabolite from the shikimate pathway. The process involves two key enzymes [1] [2] [3]:
The following diagram illustrates this pathway:
This pathway is distinct in mammals, making it an ideal target for antibiotics like sulfonamides, which competitively inhibit the next enzyme in the folate pathway, dihydropteroate synthase [3].
Recent research highlights that de novo PABA synthesis is crucial for bacterial pathogenesis, even though folate metabolites are present in host cells. The table below summarizes quantitative data from a study on Listeria monocytogenes [1]:
| Strain / Condition | Virulence Attenuation (Spleen) | Virulence Attenuation (Liver) | Intracellular Growth in BMMs | Plaque Formation |
|---|---|---|---|---|
| Wild-type 10403S | (Reference strain) | (Reference strain) | Normal | Normal |
| ΔpabA mutant | ~50-fold | ~1,000-fold | Defective | Extremely small plaques |
| ΔpabBC mutant | ~180-fold | ~8,000-fold | Defective (more severe) | Extremely small plaques |
| ΔpabA/BCC complemented | Rescued | Rescued | Rescued | Rescued |
| PABA/DHF supplementation in vitro | - | - | Rescued | - |
| TMP (Trimethoprim) treatment | - | - | Inhibited (Wild-type & ΔpabA) | - |
The following workflow outlines the key experiments used to characterize PABA biosynthesis and its role in virulence [1]:
Key Technical Notes [1]:
The research solidifies the PABA pathway as a high-value target.
The PABA biosynthetic pathway remains a compelling target for anti-infective strategies. Its essential role in bacterial folate metabolism, combined with new insights into its regulation, opens avenues for next-generation antimicrobials and industrial biotechnologies.
The following diagram illustrates PABA's role in bacterial folate synthesis and its downstream effects.
PABA's role in bacterial folate synthesis and sulfa drug mechanism
While non-essential for humans, PABA serves as a building block for folate synthesis in bacteria and plants [1] [2]. Humans lack this biosynthesis pathway and must obtain folate from dietary sources [1]. PABA is incorporated into some B-complex vitamins as it is a structural component of folic acid [3].
Although not a human vitamin, PABA has been investigated for various physiological effects. Evidence is mixed, with some historical uses now considered ineffective or unsafe.
| Condition / Use | Proposed Mechanism | Efficacy & Clinical Evidence |
|---|---|---|
| Sunscreen [1] [4] | Absorbs ultraviolet (UVB) radiation. | Ineffective & Not Recommended: No longer generally recognized as safe and effective by the FDA; causes allergic skin reactions [1] [4]. |
| Scleroderma [1] [4] | Improves tissue oxygen uptake; anti-scarring activity. | Conflicting Evidence: Older studies suggested skin softening, but a modern randomized trial showed no benefit [1]. |
| Peyronie's Disease [1] [4] | Unknown; potential to reduce fibrous plaque. | Largely Ineffective: Research shows it does not reverse the condition; associated with rare liver injury [1]. |
| Gray Hair Repigmentation [1] [4] | Unknown. | Historical Use Only: Early studies (1940s-50s) reported darkening, but effect reverses upon discontinuation; not studied recently [1]. |
| Antibacterial Activity [1] [2] | Direct growth inhibition; synergistic with antibiotics against resistant strains. | Promising In Vitro, Limited Clinical Use: Poorly absorbed and rapidly excreted in humans, limiting therapeutic potential [1]. |
PABA's simple chemical structure with two functional groups makes it a versatile building block in pharmaceutical research [2].
PABA (Vitamin Bx) is a scientifically interesting molecule due to its role as a bacterial essential nutrient and its utility as a scaffold in drug design. However, it is unequivocally non-essential in human nutrition.
Para-aminobenzoic acid (PABA) serves as an essential precursor in the folate biosynthesis pathway in bacteria and has gained increasing attention as a versatile platform chemical for producing pharmaceuticals, polymers, and other valuable compounds. The engineering of Escherichia coli for enhanced PABA production represents a key area in industrial biotechnology due to its potential to replace petroleum-derived aromatics with sustainable bio-based alternatives. PABA's amino-aromatic structure makes it particularly valuable as a building block for medicinal compounds like paracetamol and for nitrogen-containing polymers with tunable properties. This whitepaper provides a comprehensive technical resource for researchers and drug development professionals, compiling current metabolic engineering strategies, quantitative performance data, detailed experimental methodologies, and emerging applications in the field.
The significance of PABA metabolic engineering extends beyond its natural biological role, as recent advances have demonstrated its utility as a precursor for industrial biomanufacturing. Through systematic pathway optimization, precursor balancing, and elimination of competing reactions, researchers have achieved remarkable titers that position PABA as a financially viable platform chemical. This guide synthesizes the foundational biochemistry of PABA biosynthesis with cutting-edge engineering approaches, providing both theoretical framework and practical implementation protocols to support research and development efforts in academic and industrial settings.
The native PABA biosynthesis pathway in E. coli converts chorismate, a key intermediate of the shikimate pathway, into PABA through a well-characterized enzymatic sequence. This transformation requires three specific enzymes working in concert:
PabA and PabB together form 4-amino-4-deoxychorismate (ADC) synthase, which converts chorismate and glutamine to ADC. PabA serves as the glutamine amidotransferase subunit that becomes activated upon complex formation with PabB [1]. This complex exhibits a glutaminase kcat of 17 min⁻¹ in the absence of chorismate, which increases approximately two-fold when chorismate is present [1].
PabC (4-amino-4-deoxychorismate lyase) subsequently converts ADC to PABA, completing the pathway [2]. Early studies utilizing E. coli strains lacking chorismate mutase and anthranilate synthetase activity confirmed that no diffusible intermediates exist between chorismate and PABA, indicating the tight coupling of these enzymatic reactions [2].
The PabA and PabB proteins form a tight complex with Kd less than 10⁻⁸ M, though this complex does not remain stable through gel filtration chromatography [1]. Research has demonstrated that PabA alone shows no detectable glutaminase activity, which only manifests upon formation of the complex with PabB, characterizing PabA as a conditional glutaminase [1].
Systematic pathway optimization has enabled significant enhancements in PABA production through multiple strategic approaches:
Precursor enhancement: Engineering the shikimate pathway to increase the availability of chorismate represents a fundamental strategy for boosting PABA production. This includes overexpression of the aroFBL genes encoding key enzymes in the early shikimate pathway [3]. Additionally, strategies to enhance supply of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the two primary precursors of the shikimate pathway, have proven effective.
Competing pathway knockout: Elimination of chorismate-utilizing enzymes in competing pathways reduces diversion of chorismate toward other aromatic compounds. This includes deleting genes for anthranilate synthase (trpE) in tryptophan biosynthesis and chorismate mutase (pheA) in phenylalanine and tyrosine biosynthesis [3].
Heterologous pathway implementation: Introduction of pabAB genes from Corynebacterium glutamicum* has demonstrated improved flux to PABA in engineered *E. coli strains [3]. This approach leverages potentially more efficient enzyme variants from other microbial species to overcome native regulatory mechanisms or catalytic limitations.
The following diagram illustrates the core PABA biosynthetic pathway and key metabolic engineering strategies:
Figure 1: Core PABA biosynthetic pathway in E. coli. The pathway begins with central carbon metabolism precursors E4P and PEP, proceeds through the shikimate pathway to chorismate, and culminates in PABA production via the coordinated action of PabA, PabB, and PabC enzymes. Key engineering targets include enhanced precursor supply and heterologous gene expression.
Recent metabolic engineering efforts have yielded substantially improved production metrics for PABA and PABA-derived compounds. The table below summarizes key performance indicators from recent studies:
Table 1: Production performance of engineered E. coli strains for PABA and PABA-derived compounds
| Product | Host Strain | Engineering Strategy | Titer (g/L) | Yield | Culture System | Citation |
|---|---|---|---|---|---|---|
| 2,5-PDCA | E. coli (Kobe University) | PABA pathway + AhdA + PobA variants + shikimate optimization | 10.6 | N/A | Bioreactor (144 h) | [4] [5] |
| 2,5-PDCA | E. coli (Kobe University) | Same as above | 1.84 | N/A | Test tube (72 h) | [4] |
| 4-APA | E. coli LJ110 | pabAB (C. glutamicum) + papBC (S. venezuelae) + aro10 (S. cerevisiae) + feaB | 3.4 | 17% C-mol/mol glucose | Fed-batch | [3] |
| PAPE | E. coli LJ110 | pabAB (C. glutamicum) + papBC (S. venezuelae) + aro10 (S. cerevisiae) + yahK | 2.5 | 11% C-mol/mol glucose | Fed-batch | [3] |
| 4-APA | E. coli | Synthetic PABA pathway + Ehrlich pathway | 0.19 | N/A | Shake flask | [3] |
| PAPE | E. coli | Synthetic PABA pathway + Ehrlich pathway | 0.24 | N/A | Shake flask | [3] |
The exceptional 2,5-PDCA production at 10.6 g/L in bioreactor fermentation represents a seven-fold improvement over previous reported attempts and underscores the potential for industrial implementation [4] [5]. This achievement demonstrates how systematic pathway optimization combined with process engineering can dramatically enhance performance metrics.
Understanding the catalytic efficiency of enzymes in the PABA biosynthetic pathway provides crucial insights for further engineering efforts:
Table 2: Kinetic parameters of key enzymes in PABA biosynthesis
| Enzyme/Complex | Substrate | kcat (min⁻¹) | Km | Catalytic Efficiency (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|---|---|
| PabA-PabB complex | Glutamine | 17 | N/A | N/A | Without chorismate [1] |
| PabA-PabB complex | Glutamine | ~34 | 3-fold increase vs. no chorismate | N/A | With chorismate [1] |
| PabA-PabB complex | Glutamine | N/A | N/A | N/A | Kd < 10⁻⁸ M [1] |
The chorismate-induced enhancement of glutaminase activity in the PabA-PabB complex represents an important regulatory mechanism, with chorismate increasing both turnover number (kcat) and Michaelis constant (Km) for glutamine [1]. This sophisticated regulation ensures efficient carbon and nitrogen utilization while maintaining pathway flux according to cellular demands.
Engineering high-performing PABA production strains requires the systematic elimination of competing pathways and the enhancement of precursor supply:
Gene knockout protocol:
Precursor enhancement:
The implementation and optimization of PABA and PABA-derived pathways follows a systematic modular approach:
Heterologous gene expression:
Terminal enzyme selection:
Staged cultivation approaches have proven most effective for achieving high titers of PABA and derived compounds:
Seed culture preparation:
Production culture conditions:
High-cell-density fermentation:
The following workflow diagram illustrates the complete strain development and cultivation process:
Figure 2: Experimental workflow for developing PABA-producing E. coli strains. The process begins with selection of an appropriate base strain, proceeds through systematic genetic modifications, and culminates in cultivation and product evaluation. Key engineering decisions include selection of terminal enzyme depending on desired product.
Recent breakthroughs have demonstrated the successful integration of abiotic chemistry with biological systems for PABA production:
Biocompatible Lossen rearrangement:
Plastic upcycling integration:
The engineering of PABA biosynthesis pathways has enabled production of novel polymer building blocks with potential to transform sustainable materials:
The integration of nitrogen atoms into aromatic compounds through biological synthesis opens new possibilities for polyamides and other high-performance polymers derived from renewable feedstocks rather than petrochemical sources. These advances highlight how PABA metabolic engineering serves as a platform for increasingly valuable chemical products.
The metabolic engineering of E. coli for PABA biosynthesis has evolved from studying fundamental biochemical pathways to implementing sophisticated production platforms with significant industrial potential. The comprehensive data presented in this whitepaper demonstrates that systematic pathway optimization, precursor balancing, and competing pathway elimination can yield remarkable improvements in titer and productivity. The emergence of PABA as a platform for valuable derivatives like 2,5-PDCA, PAPE, and 4-APA further expands the economic viability of these approaches.
4-Aminobenzoic acid (PABA) is a chemically stable compound with inherent fluorescent properties, making it an ideal candidate for sensitive and selective analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL). The accurate quantification of PABA in biological matrices like serum is crucial in several clinical and pharmacological contexts. A primary application is as a diagnostic marker for biotinidase deficiency (BTD). In BTD screening, the enzyme biotinidase hydrolyzes a synthetic substrate (biotinyl-4-aminobenzoic acid), and the released PABA is quantified to determine enzymatic activity. Traditional colorimetric methods for this assay lack specificity and are prone to interference, leading to false-positive results. The HPLC-FL method described herein provides a superior alternative, offering enhanced specificity, sensitivity, and reliability for the confirmation of initial positive newborn screening results [1].
This document provides detailed application notes and a standardized operational protocol for the determination of PABA in human serum. The method is validated to be linear, precise, and accurate, making it suitable for use in clinical research and diagnostic laboratories.
The transition from conventional methods to HPLC-FL offers significant analytical improvements:
The following table summarizes the key analytical performance parameters obtained during the validation of the HPLC-FL method for PABA quantification.
Table 1: Method Validation Parameters for PABA Quantification by HPLC-FL
| Validation Parameter | Result | Experimental Details / Comments |
|---|---|---|
| Linear Range | 5 - 1000 μmol/L | Covers physiological and diagnostically relevant concentrations [1]. |
| Limit of Detection (LOD) | 2.5 μmol/L | Signal-to-noise ratio of 3:1 [1]. |
| Limit of Quantification (LOQ) | 5.0 μmol/L | Signal-to-noise ratio of 10:1; lowest point on the calibration curve with suitable precision and accuracy [1]. |
| Precision (Repeatability) | < 10% RSD | Determined for within-assay and between-assay using four levels of quality control samples [1]. |
| Correlation with Colorimetric Assay | R² = 0.9963 | Demonstrates excellent correlation, with improved specificity [1]. |
| Specificity | No significant interference from hemolysis, icterus, or lipemia | Verified using intentionally compromised serum samples [1]. |
The following workflow diagram illustrates the sample preparation and analysis process.
Table 2: HPLC-FL Instrument Configuration
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 μm) or Mixed-mode (e.g., Primesep 100) |
| Mobile Phase | Isocratic: Phosphate Buffer (pH 4.0) - Methanol (99:1, v/v) [1] [3] |
| Flow Rate | 1.0 - 1.2 mL/min [1] [3] |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 20 - 50 μL |
| Fluorescence Detection | Excitation (λex): 280 nm [4] Emission (λem): 340 nm [4] | | Run Time | ~10-15 minutes |
The primary application of this method is as a second-tier test in newborn screening for Biotinidase Deficiency (BTD). By accurately measuring the PABA released from a specific enzymatic reaction in serum, this HPLC-FL method provides a definitive confirmation for initial positive screening results, significantly reducing the false-positive rate and preventing unnecessary parental anxiety [1].
Beyond BTD diagnosis, the protocol serves as a robust framework for quantifying PABA in other research contexts, such as:
The Sonogashira cross-coupling reaction represents one of the most versatile methods for carbon-carbon bond formation between sp²-hybridized aryl/vinyl halides and terminal alkynes, generating conjugated enynes and aryl alkynes. First reported in 1975 by Sonogashira, Tohda, and Hagihara, this transformation has become indispensable in modern organic synthesis, particularly in pharmaceutical and materials science applications. The original protocol employed a bimetallic catalyst system (Pd/Cu) with an amine base, enabling reactions under mild conditions compared to earlier approaches requiring harsh temperatures. Recent advances have focused on copper-free methodologies and sustainable alternatives using Earth-abundant metals, addressing limitations related to copper-induced alkyne homocoupling (Glaser side reaction) and toxicity concerns in pharmaceutical applications [1] [2].
The significance of Sonogashira coupling in drug development stems from its ability to efficiently construct molecular architectures prevalent in bioactive compounds, including conjugated enynes found in retinoids, aryl alkynes in kinase inhibitors, and acetylene-containing scaffolds in various therapeutic agents. This protocol summarizes recent methodological advances with emphasis on practical implementation, substrate scope, and optimization strategies tailored to the needs of researchers in pharmaceutical and agrochemical development.
The traditional Sonogashira coupling mechanism operates through two interconnected catalytic cycles:
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with aryl/vinyl halides (R¹-X) to form Pd(II) intermediate B. This step is typically rate-limiting and influenced by halide identity (I > Br > Cl) and electronic properties of the substrate [1] [3].
Copper Cycle: Simultaneously, Cu(I) forms a π-complex with the terminal alkyne, enhancing acidity of the terminal proton. Deprotonation by a base generates copper acetylide F, which transmetalates with the Pd(II) intermediate B [1].
The resulting Pd(II) species C undergoes cis-trans isomerization followed by reductive elimination to yield the coupled alkyne product while regenerating the Pd(0) catalyst [1] [4].
Copper-free Sonogashira variants utilize alternative activation pathways:
Table 1: Comparative Analysis of Sonogashira Reaction Mechanisms
| Feature | Classical Pd/Cu System | Copper-Free System |
|---|---|---|
| Catalyst System | Pd(0) + Cu(I) co-catalyst | Pd(0) alone |
| Base Requirement | Amine base (e.g., Et₂NH, Et₃N) | Amine base (often excess as solvent) |
| Key Intermediate | Copper acetylide | Pd-alkyne π-complex |
| Side Reactions | Glaser homocoupling (with O₂) | Reduced homocoupling |
| Oxidative Addition | Rate-determining step | Rate-determining step |
| Transmetalation | From Cu to Pd | Direct on Pd center or Pd-to-Pd |
Diagram 1: Copper-free Sonogashira coupling mechanism demonstrating the Pd-only catalytic cycle
Recent advances in copper-free Sonogashira coupling have addressed limitations associated with copper co-catalysts, particularly homocoupling side reactions and challenges in pharmaceutical applications where copper residues pose regulatory concerns.
A highly efficient copper-free protocol for coupling (hetero)aryl fluorosulfates with terminal alkynes employs the DPPF/[Pd(cinnamyl)Cl]₂ catalyst system:
This system demonstrates excellent functional group tolerance, including chemoselectivity for fluorosulfates over competing chloro functionalities, making it particularly valuable for complex molecule synthesis [5].
Sustainable nanocatalyst systems have been developed using ppm-level palladium with iron-based supports:
The development of Earth-abundant metal catalysts represents a significant advancement in sustainable cross-coupling methodology:
Table 2: Comparative Analysis of Modern Sonogashira Catalyst Systems
| Catalyst System | Typical Loading | Conditions | Substrate Scope | Yield Range | Advantages |
|---|---|---|---|---|---|
| DPPF/[Pd(cinnamyl)Cl]₂ | 1-2 mol% Pd | Organic solvent, 60-80°C | Aryl fluorosulfates, chlorides | 70-95% | Copper-free, chemoselective |
| Pd/Fe Nanoparticles | 500 ppm Pd | Water, 25-45°C | Aryl bromides, iodides | 65-92% | Aqueous, recyclable |
| FeCl₃/Phenanthroline | 10 mol% Fe | Water, 100°C | Aryl iodides | 60-90% | Inexpensive, green solvent |
| Co Nanoparticles | 5 mol% Co | DMF, 80-100°C | Electron-poor aryl halides | 45-85% | Low cost, moderate conditions |
Reaction Setup: In a dried Schlenk flask under nitrogen atmosphere, combine aryl fluorosulfate (1.0 mmol), terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol)
Catalyst Preparation: In a separate vial, dissolve [Pd(cinnamyl)Cl]₂ (9.2 mg, 0.015 mmol) and DPPF (16.6 mg, 0.03 mmol) in degassed 1,4-dioxane (2 mL) and stir for 10 minutes to pre-activate
Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe, rinsing with additional dioxane (total volume 5 mL)
Reaction Execution: Heat the reaction mixture at 70°C with vigorous stirring, monitoring completion by TLC (hexanes/ethyl acetate) or LC-MS
Workup Procedure:
Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired coupled alkyne
Catalyst Activation: Combine FeCl₃·6H₂O (27 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol) in water (2 mL) and stir at 25°C for 15 minutes
Reaction Setup: In a round-bottom flask, combine aryl iodide (1.0 mmol), phenylacetylene (1.5 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the catalyst solution
Reaction Execution: Heat at 100°C with vigorous stirring for 12-24 hours under air
Workup Procedure:
Purification: Purify by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the desired diarylalkyne
Successful Sonogashira coupling requires careful consideration of substrate electronic and steric properties:
Table 3: Substrate Compatibility Guide for Sonogashira Coupling
| Substrate Class | Recommended Catalyst | Optimal Conditions | Yield Range | Limitations |
|---|---|---|---|---|
| Aryl Iodides | Any Pd or Fe/Co system | Mild conditions (rt-70°C) | 70-95% | Limited with ortho-substitution |
| Aryl Bromides | Pd-based systems | 60-100°C | 50-90% | Electron-neutral/rich need higher T |
| Aryl Chlorides | Pd with bulky ligands | 80-120°C | 40-85% | Lower yields, sensitive to sterics |
| Heteroaryl Halides | Pd with DPPF | 50-80°C | 45-90% | Dependent on heterocycle |
| Aliphatic Alkynes | All systems | Standard conditions | 60-92% | Possible isomerization |
| Electron-Poor Alkynes | All systems | Standard conditions | 65-95% | Enhanced reactivity |
Modern Sonogashira protocols emphasize sustainable practices:
The Sonogashira reaction has enabled synthesis of numerous biologically active compounds and functional materials:
Diagram 2: Application workflow of Sonogashira cross-coupling in pharmaceuticals and materials science
The Sonogashira cross-coupling reaction continues to evolve as an indispensable tool for Csp²-Csp bond formation with significant applications in pharmaceutical development and materials science. Recent advances in copper-free methodologies, Earth-abundant metal catalysis, and sustainable reaction conditions have addressed many limitations of traditional protocols while expanding the synthetic toolbox available to researchers. The development of heterogeneous catalyst systems and aqueous phase reactions aligns with green chemistry principles while maintaining synthetic efficiency.
Future directions in Sonogashira coupling will likely focus on enantioselective variants, photocatalytic activation, and further integration with flow chemistry and automated synthesis platforms. Additionally, the continued development of iron- and cobalt-based catalysts will provide more sustainable alternatives to precious metal systems. As these methodologies mature, Sonogashira coupling will remain a cornerstone reaction for accessing molecular architectures central to drug discovery and functional materials development.
Schiff bases, characterized by the presence of an imine or azomethine group (>C=N–), represent a versatile class of organic compounds with demonstrated significance in pharmaceutical chemistry and drug development. These compounds are synthesized through the condensation reaction between primary amines and carbonyl compounds, resulting in the formation of carbon-nitrogen double bonds with the elimination of water molecules. The imine functional group serves as not only a structural feature but also as a critical pharmacophore responsible for diverse biological activities. Schiff bases have garnered substantial attention in antimicrobial research due to their broad-spectrum activities against various bacterial and fungal pathogens, with some derivatives demonstrating efficacy against multidrug-resistant strains [1].
4-Aminobenzoic acid (PABA) serves as an ideal precursor for Schiff base synthesis due to its molecular structure containing both amino and carboxyl functional groups, which allows for extensive chemical modification while maintaining favorable drug-like properties. As a biological scaffold, PABA is particularly valuable because it represents an essential nutrient for many human pathogens but is dispensable for humans, creating potential for selective antimicrobial activity. The carboxyl group provides opportunities for salt formation and additional derivatization, while the aromatic amino group readily participates in condensation reactions with aldehydes to form stable Schiff bases with varied electronic properties and biological activities [2] [3].
The antimicrobial potential of PABA-derived Schiff bases stems from their ability to disrupt critical microbial processes, often through interactions with essential enzymes or cellular components. These compounds can exhibit antibacterial, antifungal, and in some cases, antiparasitic activities through mechanisms that may include inhibition of enzyme function, disruption of membrane integrity, or interference with nucleic acid synthesis. The presence of the imine group enables hydrogen bonding at microbial enzyme active sites, while the aromatic systems facilitate π-π interactions with biological targets. Additionally, the structural flexibility of Schiff bases allows for fine-tuning of electronic properties, lipophilicity, and steric factors, all of which influence antimicrobial potency and spectrum of activity [4] [2].
The synthesis of this compound-derived Schiff bases typically follows a straightforward condensation reaction between equimolar amounts of this compound and the desired aldehyde derivatives. The following protocol outlines the standard procedure for synthesizing these compounds under conventional conditions [2]:
Reaction Setup: Dissolve this compound (137.1 mg, 1 mmol) in 7 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
Aldehyde Addition: Add the appropriate aldehyde (1.1 mmol) to the reaction mixture in one portion. For aldehydes with lower reactivity, the use of an acidic catalyst such as toluene-4-sulfonic acid monohydrate (19.0 mg, 0.1 equiv) may be necessary to improve reaction yields [2].
Condensation Reaction: Heat the reaction mixture under reflux with continuous stirring for 3 hours, then allow it to stir at room temperature for an additional 12 hours to ensure complete reaction.
Product Isolation: Cool the reaction mixture to -20°C for 1 hour to promote precipitation. Filter the resulting solid using a Büchner funnel and wash thoroughly with cold diethyl ether to remove any unreacted starting materials or impurities.
Purification: Recrystallize the crude product from methanol to obtain pure Schiff base compounds. Alternatively, the reaction can be performed using diethyl ether as the solvent with stirring at room temperature for 72 hours, which yields comparable results [2].
This method typically yields 60-85% of pure Schiff base products, with characteristics including a light orange color and high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderate solubility in methanol and acetonitrile, and minimal solubility in water at ambient temperature [4].
For enhanced synthetic efficiency, a microwave-assisted method has been developed that significantly reduces reaction times while improving yields and purity. This approach is particularly valuable for high-throughput synthesis of Schiff base libraries for antimicrobial screening [5]:
Reaction Mixture Preparation: Combine this compound (1.0 equiv) with the selected aldehyde (1.1 equiv) in methanol as solvent.
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled power setting for 10 minutes. The use of methanol as solvent is strategic due to its high "loss tangent," which measures a solvent's ability to efficiently convert microwave energy into heat [5].
Product Recovery: After irradiation, cool the reaction mixture and collect the precipitated product by filtration.
Purification: Wash the solid thoroughly with cold diethyl ether and recrystallize from methanol to obtain the pure Schiff base.
The microwave-assisted approach offers several advantages over conventional methods, including reduced reaction time (from hours to minutes), higher yields, improved product purity, and fewer by-products. This method is particularly suitable for thermally sensitive compounds and enables rapid exploration of structure-activity relationships [5].
Comprehensive characterization of synthesized this compound-derived Schiff bases is essential for confirming structural integrity and purity. The following spectroscopic techniques provide complementary information for complete structural elucidation:
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the formation of the imine bond through the appearance of characteristic azomethine (–C=N–) stretching vibrations in the range of 1625-1600 cm⁻¹. Additional evidence includes the presence of broad absorption bands between 2500-4000 cm⁻¹ assigned to νOH vibrations, strong absorption near 1680 cm⁻¹ typical of carboxylic acid groups, and signals around 1600 cm⁻¹ corresponding to aromatic –C=C– stretching. The shifting of azomethine and hydroxyl bands provides evidence of intramolecular hydrogen bonding, which can stabilize molecular structure [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra in deuterated DMSO (DMSO-d6) provide detailed structural information. Key ¹H NMR features include a singlet at approximately δ 8.93 ppm corresponding to the azomethine proton (H–C=N), two narrow signals around δ 5.99 ppm and δ 13.82 ppm assigned to the amino group (–NH₂) protons and hydroxyl group (–OH) respectively, and aromatic proton signals between δ 6.80-7.68 ppm. The ¹³C NMR spectra typically show fourteen distinct carbon signals in the 170-110 ppm range, with the imine carbon appearing at approximately δ 160-165 ppm [4].
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements that confirm molecular formula assignments. For halogenated derivatives, characteristic isotopic patterns validate structural hypotheses: chlorine-containing compounds show [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with relative intensities of approximately 100:60:10; bromine-containing derivatives display isotopic multiplicity due to ⁷⁹Br and ⁸¹Br; while iodine-containing compounds show a single molecular ion peak with a distinctive isotopic signature arising from iodine-127 [4].
Supplementary characterization techniques provide additional valuable information:
Thermal Analysis: Thermogravimetric analysis (TG) reveals thermal stability profiles and dehydration events. For hydrate forms, dehydration typically occurs around 150°C, yielding non-crystalline anhydrous forms with melting points approximately 240-250°C [6].
Single-Crystal X-ray Diffraction (SCXRD): When suitable crystals are obtained, SCXRD provides definitive structural confirmation, revealing molecular geometry, intramolecular hydrogen bonding (particularly O–H⋯N interactions that form six-membered pseudo-aromatic rings), and crystal packing features such as O–H⋯O, O–H⋯N, and C–H⋯O hydrogen bonds, as well as C–H⋯π and π–π interactions [6] [4].
Cyclic Voltammetry: This technique elucidates redox behavior, revealing irreversible oxidation processes associated with the aminobenzoic ring and, for halogenated derivatives, reversible reduction associated with the imine group. These electrochemical properties correlate with antimicrobial activity and help establish structure-activity relationships [4].
The evaluation of antibacterial activity for this compound-derived Schiff bases involves standardized microbiological assays to determine efficacy against both Gram-positive and Gram-negative bacterial strains:
Bacterial Strains and Culturing: Test compounds against reference strains including Staphylococcus aureus (ATCC 25923, ATCC 700699), Staphylococcus epidermidis, Enterococcus faecalis, Bacillus cereus, Micrococcus luteus (B1018), Escherichia coli (ATCC 25922, ATCC 10536, ATCC BAA-2140), Acinetobacter baumannii, Pseudomonas aeruginosa (ATCC 27853, ATCC BAA-2108), Klebsiella pneumoniae (ATCC BAA-1705), and Salmonella typhimurium. Maintain strains in Luria-Bertani (LB) broth or appropriate media at 37°C [1] [7].
Minimum Inhibitory Concentration (MIC) Determination: Prepare serial two-fold dilutions of Schiff base compounds in suitable solvents (typically DMSO with final concentration ≤1%). Inoculate with standardized bacterial suspensions (approximately 5 × 10⁵ CFU/mL) and incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth [1] [4].
Inhibition Zone Diameter (IZD) Assay: Using the disk diffusion or well diffusion method, apply standardized concentrations of test compounds to filter paper disks or wells on agar plates seeded with test organisms. After incubation at 37°C for 18-24 hours, measure the diameter of inhibition zones in millimeters, including the disk or well diameter [1].
Antifungal evaluation follows similar principles with modifications for fungal organisms:
Fungal Strains: Test against reference fungal strains such as Candida albicans, Aspergillus niger, and other clinically relevant species. For specialized applications, plant pathogens like Botrytis cinerea may be included [4] [2].
Antifungal Susceptibility Testing: Employ broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Determine MIC values after 24-48 hours of incubation at appropriate temperatures (25-30°C for molds, 35°C for yeasts) [2].
Sporulation Inhibition: For certain fungal species, evaluate the effect of sub-MIC concentrations on sporulation efficiency by counting spores after exposure to test compounds [4].
Table 1: Antimicrobial Activity of Selected this compound-Derived Schiff Bases
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| 4-(2-hydroxybenzylidene)amino benzoic acid | MIC = 25 µg/mL (M. luteus B1018); MIC = 12.5 µg/mL (S. aureus 23235) | [1] |
| 4-(4-hydroxy-3-methoxybenzylidene)amino benzoic acid | MIC = 25 µg/mL (M. luteus B1018); MIC = 12.5 µg/mL (S. aureus 23235); MIC = 12.5 µg/mL (A. niger 9642) | [1] |
| Halogenated derivatives (SB-5 with iodine) | Selective potency against Gram-positive aerobes with low-to-mid micromolar MICs; exceptional activity against anaerobes: MIC = 0.1 µM (Clostridioides difficile); MIC = 0.01 µM (Blautia coccoides) | [4] |
| 4-[(3-phenylallylidene)amino]benzoic acid | Variable activity based on bacterial strain and substituents | [8] |
The antimicrobial efficacy of this compound-derived Schiff bases is influenced by specific structural features that modulate electronic properties, lipophilicity, and molecular geometry. Understanding these structure-activity relationships (SARs) enables rational design of more potent derivatives:
Halogen Substitution: The introduction of halogen atoms (particularly iodine > bromine > chlorine) on the phenolic ring significantly enhances antibacterial potency, especially against Gram-positive organisms. Heavier halogens improve lipophilicity, potentially facilitating membrane penetration, and modulate redox behavior through electronic effects. For instance, iodinated derivatives (SB-5) demonstrate exceptional activity against anaerobic bacteria including Clostridioides difficile (MIC = 0.1 µM) and Blautia coccoides (MIC = 0.01 µM) [4].
Hydroxyl Group Positioning: The presence of ortho-hydroxy groups relative to the imine function enables intramolecular hydrogen bonding, forming stable six-membered pseudo-aromatic rings that enhance molecular rigidity and potentially influence biological interactions. This ortho-positioning is consistently associated with improved antimicrobial activity compared to meta- or para-hydroxy substitutions [4] [2].
Extended Conjugation Systems: Schiff bases incorporating additional aromatic systems or extended π-conjugation generally demonstrate enhanced antimicrobial activity, potentially due to improved interactions with biological targets through π-π stacking or increased membrane penetration capabilities. For example, derivatives with naphthalene groups show notable antibacterial enhancement [7].
Electron-Withdrawing and Donating Groups: Electron-withdrawing substituents (such as nitro groups) typically enhance activity against Gram-negative bacteria, while electron-donating groups (such as methoxy groups) may improve efficacy against Gram-positive strains. These substituents influence electron density distribution throughout the molecule, potentially affecting interactions with microbial enzyme systems [1] [2].
Table 2: Structural Features Influencing Antimicrobial Activity of this compound Schiff Bases
| Structural Feature | Antimicrobial Impact | Representative Examples |
|---|---|---|
| Halogen substitution (Cl, Br, I) | Enhanced Gram-positive activity; improved lipophilicity; redox modulation | SB-5 (iodine) showing MIC = 0.01 µM against Blautia coccoides [4] |
| Ortho-hydroxy group | Intramolecular hydrogen bonding; improved stability and target interactions | 4-(2-hydroxybenzylidene)amino benzoic acid with MIC = 12.5 µg/mL against S. aureus [1] |
| Methoxy substitution | Moderate activity against various pathogens | 4-(4-hydroxy-3-methoxybenzylidene)amino benzoic acid active against S. aureus and A. niger [1] |
| Nitro group incorporation | Enhanced activity against Gram-negative strains | 4-(3-nitrobenzylidene)amino benzoic acid with variable antibacterial activity [8] |
The following diagram illustrates the experimental workflow for the synthesis, characterization, and evaluation of this compound-derived Schiff bases:
The synthesis and evaluation of this compound-derived Schiff bases represents a promising approach for developing novel antimicrobial agents to address the growing challenge of antibiotic resistance. The protocols outlined in this document provide researchers with standardized methods for preparing, characterizing, and evaluating these compounds, enabling systematic investigation of structure-activity relationships and mechanism of action.
Future directions in this field include more extensive investigation of mechanistic pathways through enzymatic assays and molecular docking studies, exploration of synergistic combinations with conventional antibiotics to potentiate activity against resistant strains, and development of nanoparticle formulations to enhance delivery and efficacy. The incorporation of computational approaches for predictive design and ADMET profiling will further accelerate the development of promising candidates. With continued research, this compound-derived Schiff bases hold significant potential as novel therapeutic agents in the global effort to combat antimicrobial resistance.
Para-aminobenzoic acid (PABA) and its derivatives represent crucial analytes in pharmaceutical, cosmetic, and biological matrices due to their widespread applications as sunscreen agents, local anesthetics, antibacterial compounds, and potential anticancer therapeutics. The aromatic structure of PABA, containing both amino and carboxyl functional groups, makes it particularly amenable to spectrophotometric analysis through various mechanisms. These analytical methods range from simple direct UV absorption measurements to sophisticated indirect reaction-based assays and multivariate calibration approaches that can resolve complex mixtures without prior separation.
The development of robust, accurate, and precise spectrophotometric methods for PABA analysis is essential for quality control in pharmaceutical and cosmetic formulations, stability testing, metabolic studies, and research on novel PABA derivatives. Recent advances have focused on enhancing sensitivity and selectivity through reaction-based methods, while green analytical chemistry principles have driven the development of methods with reduced environmental impact through minimized solvent consumption and waste generation. These application notes provide comprehensive protocols and methodological overviews for the most current and significant spectrophotometric approaches to PABA analysis, designed specifically for researchers, scientists, and drug development professionals.
Direct UV spectrophotometry leverages the intrinsic chromophoric properties of PABA derivatives, which contain an aromatic benzene ring conjugated with an amino group and various electron-donating or withdrawing substituents. This conjugation results in characteristic absorption spectra in the UV region, typically between 250-315 nm depending on the specific derivative and solvent system. The primary absorption peak for PABA itself appears at approximately 260-290 nm, with exact λ_max values shifting based on solvent polarity, pH, and substitution patterns.
The instrumentation required for direct UV analysis includes a dual-beam spectrophotometer capable of scanning from 200-400 nm with a spectral bandwidth of 0.2-2.0 nm, matched quartz cuvettes with 1.00 cm path length, and appropriate temperature control if kinetic studies are performed. For quantitative analysis, standard solutions should be prepared in solvents that do not absorb significantly in the measurement region, with distilled water, ethanol, and methanol being the most common choices. The fundamental relationship governing quantitative analysis is the Beer-Lambert Law: A = ε·b·c, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration.
Direct UV spectrophotometry finds particular utility in routine quality control applications where PABA or its derivatives are present as single components or in formulations with non-interfering excipients. For example, the analysis of PABA in B-complex tablets can be successfully performed using direct measurement at 290 nm after appropriate extraction and dilution. However, this approach has limitations when analyzing complex mixtures where spectral overlapping occurs between multiple components, degradation products, or impurities. In such cases, more sophisticated approaches such as derivative spectroscopy or chemometrics-assisted methods are required.
Recent studies have demonstrated that the optical properties of PABA can be enhanced through combination with nanoparticles, particularly silver nanoparticles (AgNPs), which exhibit a bathochromic shift in absorption and reduced band gap. This enhancement has implications not only for optical limiting applications but also for potential analytical applications where increased sensitivity is desired. The crystalline structure of PABA-AgNP composites has been confirmed through XRD analysis, with stability demonstrated over extended periods [1]. When employing direct UV methods, validation parameters including linearity range, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy should be established under the specific experimental conditions used.
Indirect spectrophotometric methods significantly expand the analytical toolbox for PABA derivatives by transforming the target analyte into a species with more favorable spectroscopic properties. These approaches are particularly valuable when analyzing PABA in complex matrices where direct measurement is insufficient due to interference or low concentration. The most common indirect methods include diazotization and coupling reactions, oxidation-based assays, and complex formation protocols.
One well-established approach involves the diazotization of PABA with nitrite in acidic medium, followed by coupling with various compounds such as 8-hydroxyquinoline to form intensely colored azo dyes measurable in the visible region [2]. This method significantly enhances sensitivity compared to direct UV measurement, with typical working ranges of 0.5-5.0 μg/mL and detection limits approaching 0.1 μg/mL. Another innovative indirect approach utilizes the reaction between PABA and hypochlorite in acidic medium, with subsequent measurement of residual chlorine using o-tolidine [3]. This method enables sensitive determination of PABA in sunscreen formulations with minimal sample pretreatment and has been successfully automated using sequential injection analysis (SIA) systems.
The hypochlorite/o-tolidine method represents a particularly robust indirect approach for PABA determination that can be automated for high-throughput analysis. The method is based on the stoichiometric reaction between PABA and hypochlorite in acidic medium, which consumes hypochlorite in proportion to PABA concentration. The unreacted hypochlorite then reacts with o-tolidine to produce a yellow-colored product measurable at 438 nm. The decrease in absorbance is directly proportional to PABA concentration in the sample.
Table 1: Analytical Performance of Indirect Methods for PABA Determination
| Method | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Remarks |
|---|---|---|---|---|
| Diazotization with 8-hydroxyquinoline | 0.5-5.0 | 0.1 | 0.3 | Requires careful pH control |
| Hypochlorite/o-tolidine (SIA) | 1.0-15.0 | 0.3 | 1.0 | Amenable to automation |
| Oxidation with KMnO₄ | 2.0-20.0 | 0.5 | 1.5 | Heating required |
The method optimization for the hypochlorite/o-tolidine approach has demonstrated that ethanol content must be controlled below 30% (v/v) to prevent destruction of the yellow chromophore, with optimal reaction occurring at pH 2.0-4.0. This method shows excellent agreement with reference liquid chromatography methods, with relative standard deviations typically below 2.5% and recovery rates of 98.5-101.5% for sunscreen formulations [3]. The sequential injection analysis automation provides additional advantages including reduced reagent consumption (approximately 70% reduction compared to flow injection analysis) and minimized waste generation, aligning with green analytical chemistry principles.
Chemometrics-assisted spectrophotometry represents a powerful approach for resolving complex mixtures containing PABA derivatives alongside their impurities or degradation products without requiring physical separation. These methods leverage mathematical algorithms to extract quantitative information from overlapping spectral data, making them ideal for pharmaceutical quality control and stability testing. The most commonly applied multivariate techniques for PABA analysis include partial least squares (PLS), artificial neural networks (ANN), and multivariate curve resolution-alternating least squares (MCR-ALS).
In a recent comprehensive study, these three models were compared for the simultaneous determination of antipyrine (ANT), benzocaine HCl (BEN), antipyrine impurity A, and PABA (as a benzocaine degradation product) in their quaternary mixture [4]. The models were constructed using a Brereton five-level four-factor design with 25 calibration samples containing the four components in varying concentrations. Spectral data were collected between 250-315 nm with 0.2 nm intervals, followed by mean-centering prior to model construction. The ANN model demonstrated superior performance with the lowest prediction errors and highest correlation coefficients, followed by PLS and MCR-ALS approaches.
The implementation of multivariate calibration methods requires careful experimental design covering the concentration ranges expected in actual samples. For the simultaneous determination of ANT, BEN, ANT impurity A, and PABA, the following concentration ranges were employed: 5.0-9.0 μg/mL for ANT, 1.0-5.0 μg/mL for BEN, 0.5-2.5 μg/mL for ANT impurity A, and 0.25-1.25 μg/mL for PABA [4]. The training set comprised 14 carefully designed mixtures, while the remaining 11 mixtures were used for validation. This approach ensured robust models capable of accurate prediction across the design space.
Table 2: Figures of Merit for Multivariate Methods in PABA Analysis
| Parameter | PLS | ANN | MCR-ALS |
|---|---|---|---|
| LOD PABA (μg/mL) | 0.042 | 0.034 | 0.069 |
| LOQ PABA (μg/mL) | 0.128 | 0.103 | 0.209 |
| RMSEP PABA | 0.041 | 0.025 | 0.058 |
| R² Validation | 0.9987 | 0.9995 | 0.9979 |
| Greenness Score (AGREE) | 0.72 | 0.76 | 0.69 |
The exceptional predictive ability of the ANN model stems from its capacity to model non-linear relationships between spectral data and concentration, a common occurrence in complex mixtures with potential molecular interactions. However, the PLS model offers advantages in interpretability and simpler implementation. The MCR-ALS approach provides not only quantitative data but also qualitative information about component spectra, adding valuable insight into system composition. All three models were successfully applied to commercial ear drops containing ANT and BEN, demonstrating their practical utility for pharmaceutical analysis with percentage recoveries of 98.5-101.5% and relative standard deviations below 2.0%.
Principle: PABA reacts stoichiometrically with hypochlorite in acidic medium. The residual chlorine is determined with o-tolidine, producing a yellow color measured at 438 nm. The decrease in absorbance is proportional to PABA concentration.
Reagents:
Equipment:
Procedure:
Validation Parameters:
Figure 1: Workflow for SIA Determination of PABA Using Hypochlorite/o-Tolidine Reaction
Principle: Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) resolves spectral data from mixtures into pure component spectra and concentration profiles through constrained alternating least squares optimization.
Reagents:
Equipment:
Procedure:
Calculation:
Method Validation:
The selection of an appropriate spectrophotometric method for PABA analysis depends on numerous factors including the sample matrix, required sensitivity, available instrumentation, and analytical throughput requirements. The following comparison summarizes the key characteristics of the major approaches discussed in these application notes.
Table 3: Comprehensive Comparison of Spectrophotometric Methods for PABA Analysis
| Method | Applications | Sensitivity | Greenness (AGREE) | Throughput | Instrument Requirements |
|---|---|---|---|---|---|
| Direct UV | Standard solutions, single-component formulations | Moderate | 0.81 | High | Basic spectrophotometer |
| Diazotization | Pharmaceutical formulations, impurity testing | High | 0.63 | Moderate | Basic spectrophotometer |
| SIA Hypochlorite | Sunscreen formulations, quality control | High | 0.72 | Very High | SIA system, automation |
| PLS Multivariate | Complex mixtures, stability testing | Moderate-High | 0.72 | Moderate | Spectrophotometer, software |
| ANN Multivariate | Complex mixtures with non-linearity | High | 0.76 | Moderate | Spectrophotometer, software |
| MCR-ALS | Complex mixtures, spectral resolution | Moderate | 0.69 | Moderate | Spectrophotometer, software |
The environmental impact of analytical methods has become increasingly important in modern laboratories. The greenness of the described methods has been evaluated using the Analytical GREEnness (AGREE) metric, which considers 12 principles of green analytical chemistry including toxicity, energy consumption, and waste generation [4]. Direct UV methods generally score highest due to minimal reagent consumption, while reaction-based methods show moderate scores due to chemical usage. The whiteness assessment using the RGB model (incorporating analytical quality, practicality, and greenness) indicates that multivariate methods provide an excellent balance among these criteria, making them suitable for implementation in modern analytical laboratories focused on sustainable practices.
The whiteness profile of the chemometrics-assisted spectrophotometric methods was particularly notable, with scores of 0.76 for the ANN approach, demonstrating that these methods successfully integrate analytical quality (red), environmental impact (green), and practical and economic effectiveness (blue). This comprehensive evaluation supports the adoption of these methods in alignment with White Analytical Chemistry principles, which extend beyond green chemistry to include practical analytical considerations.
The quantification of PABA and its derivatives in pharmaceutical formulations represents a primary application of the described spectrophotometric methods. PABA is included in B-complex tablets as a nutritional supplement, while its esters such as benzocaine are widely used as local anesthetics in various dosage forms. The MCR-ALS method has been successfully applied to B-complex tablets for PABA determination without interference from other vitamins and excipients [5], demonstrating recovery rates of 98.5-101.2% and relative standard deviations below 2.0%.
For topical formulations containing benzocaine, the monitoring of PABA as a degradation product is essential for stability assessment and quality control. The multivariate methods described in Protocol 2 enable simultaneous determination of benzocaine and PABA in the presence of other active ingredients and impurities, providing comprehensive stability information without chromatographic separation. These approaches have been validated according to ICH guidelines and applied to commercial ear drops containing antipyrine and benzocaine, with results statistically equivalent to reference HPLC methods but with significantly reduced analysis time and solvent consumption [4].
The analysis of PABA and its metabolites in biological samples provides crucial information for pharmacokinetic studies, metabolic profiling, and safety assessment. Following dermal application of PABA-containing sunscreen formulations, PABA is absorbed percutaneously and metabolized primarily through acetylation and glycine conjugation in the liver to form p-aminohippuric acid (4-AHA), p-acetamidobenzoic acid (4-AMB), and p-acetamidohippuric acid (4-OCH3-AHA) [6]. The determination of these metabolites in urine requires highly sensitive methods due to their low concentrations.
Spectrophotometric methods with preceding separation or derivative steps have been developed for these applications, with typical detection limits of 2-10 ng/mL in urine samples. The analysis typically involves hydrolysis of conjugated metabolites, liquid-liquid extraction, and derivatization followed by spectrophotometric detection. While chromatographic methods are more common for complex biological matrices, recent advances in chemometrics-assisted spectrophotometry show promise for direct determination in pre-treated biological samples, particularly for high-throughput screening applications in early-stage drug development.
Problem: Low sensitivity in indirect methods
Problem: Poor resolution in multivariate methods
Problem: High background in direct UV measurements
The maximal performance of spectrophotometric methods for PABA analysis requires systematic optimization of key parameters. For reaction-based methods, critical factors include pH, reagent concentrations, reaction time and temperature, and solvent composition. Experimental designs such as response surface methodology (RSM) with central composite design efficiently identify optimal conditions while evaluating interaction effects. For multivariate methods, the selection of spectral range, data preprocessing technique, and number of components significantly impacts model performance. Cross-validation techniques should be employed to determine the optimal number of latent variables (PLS) or hidden nodes (ANN) to avoid overfitting.
Recent advances include the integration of silver nanoparticles to enhance sensitivity through surface plasmon resonance effects. Studies have demonstrated that PABA combined with AgNPs exhibits bathochromic shifts in absorption spectra and reduced band gap, leading to improved optical limiting activity [1]. While primarily investigated for materials science applications, these principles show potential for analytical method enhancement, particularly in trace analysis of PABA derivatives where increased sensitivity is required.
Biotinidase deficiency (BTD) is an autosomal recessive disorder that disrupts biotin recycling, leading to severe neurological and cutaneous manifestations if untreated. The biotinidase enzyme plays a critical role in liberating free biotin from biocytin, enabling this essential cofactor to activate carboxylases crucial for gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Without functional biotinidase, individuals develop multiple carboxylase deficiencies with accumulations of toxic metabolites including lactic acid, 3-hydroxypropionic acid, and 3-methylcrotonylglycine. Early diagnosis through enzymatic activity measurement is vital as timely biotin supplementation prevents irreversible neurological damage. [1] [2]
The principle of para-aminobenzoic acid (PABA)-based biotinidase activity assays centers on the enzyme's ability to hydrolyze the artificial substrate biotinidyl-p-aminobenzoic acid (B-PABA), releasing free PABA that can be quantified. Traditional colorimetric methods involve a diazotization reaction where the released PABA couples with N-1-naphthylethylenediamine dihydrochloride to form a mauve-colored product measurable at 546 nm. However, this approach suffers from interference from aromatic amines and azo dye instability. The novel high-performance liquid chromatography with fluorescence detection (HPLC-FL) method eliminates the coupling reaction by directly quantifying the native PABA, significantly enhancing specificity and reducing false-positive results. This protocol details the optimized HPLC-FL methodology that has demonstrated superior performance for confirmatory testing in newborn screening programs. [1] [3]
The HPLC-FL method for biotinidase activity measurement represents a significant advancement over traditional techniques by eliminating the problematic diazotization reaction. The assay leverages the natural fluorescent properties of PABA, which exhibits excitation at 276 nm and emission at 340 nm, enabling highly specific detection without derivatization. In this system, biotinidase in the serum sample catalyzes the hydrolysis of the B-PABA substrate, cleaving the amide bond to release free PABA and biotin. The reaction mixture is then directly injected into the HPLC system equipped with a fluorescence detector, where the PABA is separated chromatographically from other serum components and quantified based on its fluorescence intensity. [1]
This approach offers several distinct advantages. First, it eliminates interference from aromatic amines, high chloride concentrations, and other serum components that commonly plague colorimetric assays. Second, it removes the variability introduced by the diazotization reaction, which depends on multiple chemical steps with potential instability. Third, the method requires only a small sample volume (25 μL serum) and demonstrates excellent linearity across a wide concentration range (5–1000 μmol/L). The direct quantification of PABA without additional chemical reactions simplifies the workflow, reduces total analysis time, and enhances reproducibility, making it particularly suitable as a second-tier test for confirming positive newborn screening results. [1]
Table 1: Key Advantages of HPLC-FL Method Over Traditional Assays
| Parameter | HPLC-FL Method | Traditional Colorimetric | Fluorometric Method |
|---|---|---|---|
| Specificity | High (direct PABA detection) | Moderate (interference from aromatic amines) | Moderate (potential matrix effects) |
| Sample Volume | 25 μL serum | 50-100 μL serum | 50 μL serum |
| Incubation Time | 60 minutes | 30-60 minutes | 120 minutes |
| Linearity Range | 5-1000 μmol/L | Limited by Beer-Lambert law | Varies with substrate |
| Sample Preparation | Simple protein precipitation | Multiple reagent additions | Requires separate blanks |
| Interference Resistance | High (no effect from hemolysis, icterus, lipemia) | Low (affected by multiple factors) | Moderate |
Serum Collection: Collect whole blood samples in red-top tubes (without anticoagulant) from patients with suspected biotinidase deficiency or positive newborn screening results. Allow blood to clot completely at room temperature for 30-60 minutes, then centrifuge at 2000-3000 × g for 15 minutes to separate serum. Aliquot the clear supernatant into clean tubes, avoiding hemolyzed samples when possible. Store serum samples at -20°C until analysis. While the HPLC-FL method demonstrates resistance to common interferences, grossly hemolyzed, icteric, or lipemic samples should be noted for interpretation. [1] [2]
Reagent Preparation:
Equipment Requirements: The method utilizes a high-performance liquid chromatography system comprising a binary pump, auto-sampler with temperature control, column oven, and fluorescence detector. The specific system used in development was a Waters Alliance 2790 separation module with a 2475 fluorescent detector, though equivalent systems may be substituted. Data acquisition and processing are managed by Empower 2 or comparable chromatography software. [1]
Chromatographic Conditions:
Enzymatic Reaction Setup:
Reaction Termination and Protein Precipitation:
Chromatographic Analysis and Calculation:
Biotinidase Activity (nmol/min/mL) = (PABA concentration × Total Assay Volume) / (Incubation Time × Serum Volume)
Where PABA concentration is in μmol/L, total assay volume is 0.4 mL, incubation time is 60 minutes, and serum volume is 0.025 mL. [1]
Extensive validation of the HPLC-FL method confirms its reliability for clinical application. The method demonstrates excellent linearity across the concentration range of 5-1000 μmol/L PABA with a correlation coefficient (R²) of 0.999 or better. The limit of detection (LOD) and limit of quantitation (LOQ) were established at 2.5 μmol/L and 5.0 μmol/L, respectively, providing sufficient sensitivity to detect even low levels of biotinidase activity. The accuracy of the method was verified through recovery studies, with mean recovery rates of 98.5-102.3% across the analytical measurement range, well within acceptable limits for clinical assays. [1]
Precision studies evaluated both within-run and between-run variability using quality control samples at four different activity levels. The within-assay precision demonstrated a coefficient of variation (CV) of less than 5.0% for normal and moderately deficient activity levels, while the between-assay precision showed CVs below 10.0% across all control levels. This level of precision exceeds that of traditional colorimetric methods and provides reliable differentiation between partial deficiency (10-30% activity) and profound deficiency (<10% activity). Specificity testing confirmed that common interferents including hemolyzed, icteric, and lipemic samples do not significantly affect biotinidase activity measurements, a notable advantage over colorimetric methods. [1] [3]
Table 2: Analytical Performance Characteristics of HPLC-FL Method
| Performance Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-1000 μmol/L | R² ≥ 0.995 |
| Limit of Detection | 2.5 μmol/L | Signal-to-noise ≥ 3:1 |
| Limit of Quantitation | 5.0 μmol/L | Signal-to-noise ≥ 10:1, CV < 10% |
| Within-Run Precision (CV) | < 5.0% | CV < 10% |
| Between-Run Precision (CV) | < 10.0% | CV < 15% |
| Accuracy (Recovery) | 98.5-102.3% | 85-115% |
| Carryover | < 0.5% | < 1% |
| Specificity | No interference from hemolysis, icterus, or lipemia | No clinically significant interference |
Establishing appropriate reference ranges is crucial for accurate diagnosis of biotinidase deficiency. For the HPLC-FL method, the normal biotinidase activity in serum is typically defined as ≥ 3.5 U/L (approximately 7.6-10.6 nmol/min/mL). Activities between 10-30% of the normal mean (approximately 0.35-1.05 U/L) are classified as partial biotinidase deficiency, while activities below 10% of normal mean (<0.35 U/L) indicate profound biotinidase deficiency. These cutoffs align with established guidelines from the American College of Medical Genetics and Genomics, though each laboratory should establish its own reference ranges based on local population data. [3] [2]
Longitudinal studies have revealed that some patients with partial biotinidase deficiency may show age-dependent recovery of enzyme activity, with approximately 48% of cases demonstrating increased activity over time. This recovery pattern appears linked to specific genotypes, particularly the common p.Asp444His variant. Therefore, retesting at 5 years of age is recommended for patients with partial deficiency, as recovered activity may allow adjustment or discontinuation of biotin supplementation. Molecular genetic analysis of the BTD gene provides definitive confirmation and enables genotype-phenotype correlation, with over 200 known pathogenic variants identified to date. [4] [2]
The HPLC-FL method offers distinct advantages over traditional biotinidase activity assays. Colorimetric methods, while widely used, suffer from significant limitations including interference from aromatic amines, high chloride concentrations, and instability of the resulting azo dye. These factors contribute to higher rates of false-positive results, necessitating confirmatory testing. The fluorometric methods using substrates like biotinyl-6-aminoquinoline provide better sensitivity but require longer incubation times (up to 2 hours) and demonstrate higher inter-assay variability (CV > 10%). Additionally, fluorometric assays typically require separate blank measurements for each sample, increasing analytical time and complexity. [1] [3]
Liquid chromatography-mass spectrometry (LC-MS/MS) methods provide excellent specificity and sensitivity for biotinidase activity measurement in both serum and dried blood spots. However, these techniques require expensive instrumentation, specialized expertise, and complex sample preparation that may not be practical for routine clinical laboratories. The HPLC-FL method bridges this gap by offering high specificity and reliability with instrumentation accessible to most clinical laboratories. When compared directly with colorimetric methods, the HPLC-FL demonstrates excellent correlation (R² = 0.9963) while eliminating the systematic overestimation observed with traditional techniques due to interfering substances. [1] [5]
Table 3: Comparison of Biotinidase Activity Detection Methodologies
| Characteristic | HPLC-FL | Colorimetric | Fluorometric | LC-MS/MS |
|---|---|---|---|---|
| Principle | Direct PABA quantification | Diazotization to colored product | Fluorescent product detection | Mass detection of product |
| Specificity | High | Moderate | Moderate | Very High |
| Sensitivity | LOD: 2.5 μmol/L | Moderate | High | Very High |
| Precision (CV) | <10% | 10-15% | 10-20% | <8% |
| Analysis Time | 60 min incubation + 11 min HPLC | 30-60 min incubation + color development | 120 min incubation | 60 min incubation + LC-MS/MS |
| Sample Volume | 25 μL serum | 50-100 μL serum | 50 μL serum | 50-100 μL serum or DBS |
| Interference Resistance | High | Low | Moderate | Very High |
| Equipment Cost | Moderate | Low | Low | High |
| Technical Expertise | Moderate | Low | Low | High |
| Throughput | Moderate | High | High | Moderate |
The HPLC-FL method serves as an ideal second-tier test for confirmation of initial positive newborn screening results. In screening algorithms, dried blood spots (DBS) are typically screened first using fluorometric or colorimetric methods with cutoff values around 75 U/L. Samples with activities below this threshold undergo confirmatory testing with the more specific HPLC-FL method in serum. This approach maximizes screening sensitivity while maintaining high specificity, reducing parental anxiety and unnecessary follow-up testing. The method's resistance to common interferences is particularly valuable in newborn screening, where sample quality may be variable. [1] [4]
Implementation of this testing algorithm has demonstrated significant improvements in positive predictive value. Traditional colorimetric confirmation methods yield approximately 10-15% false positives due to interfering substances, while the HPLC-FL method reduces this to less than 2%. Additionally, the method's ability to accurately quantify enzyme activity across a wide dynamic range allows reliable differentiation between profound deficiency, partial deficiency, and pseudodeficiency states, guiding appropriate clinical management decisions. The small sample volume requirement is especially beneficial for pediatric applications where blood collection may be challenging. [1] [3]
Sample Stability: Biotinidase activity in serum remains stable for at least 72 hours at 2-8°C and for extended periods (up to one year) when stored at -20°C. Avoid repeated freeze-thaw cycles, as this may gradually decrease enzyme activity. For quality control purposes, prepare large batches of pooled normal serum, aliquot into small volumes, and store at -20°C. Heat-inactivated serum (60°C for 60 minutes) provides a suitable negative control for assessing assay background. [1] [2]
Chromatographic Optimization: The retention time of PABA may vary slightly depending on column age and mobile phase composition. System suitability tests should be performed daily to ensure consistent retention times (typically 4-6 minutes) and peak symmetry. If peak broadening or tailing occurs, consider column regeneration with increasing concentrations of organic solvent or replacement of the guard column. The mobile phase should be prepared fresh weekly and degassed by sonication or sparging with helium to prevent bubble formation in the detection system. [1]
Troubleshooting Common Issues:
Implementation of biotinidase testing should adhere to Clinical Laboratory Improvement Amendments (CLIA) standards and follow established guidelines from professional organizations including the American College of Medical Genetics and Genomics (ACMG). Laboratories should establish rigorous quality control procedures including analysis of at least two levels of controls with each batch - one normal and one deficient. Participation in external proficiency testing programs, such as those offered by the Centers for Disease Control and Prevention (CDC) and the European Research Network for Diagnosis of Inherited Metabolic Disorders (ERNDIM), is essential for maintaining assay accuracy and inter-laboratory comparability. [3] [2]
Documentation should include complete method validation records, reagent preparation logs, instrument maintenance records, and quality control trends. Personnel training should emphasize consistent technique, particularly in sample preparation and pipetting, as these preanalytical factors significantly impact results. When implementing the method, laboratories should establish individual reference ranges based on local population testing rather than relying solely on literature values, as demographic factors may influence biotinidase activity distributions. [3] [2]
The HPLC-FL method for biotinidase activity determination using para-aminobenzoic acid as substrate represents a significant advancement in the diagnosis of biotinidase deficiency. The method's high specificity, sensitivity, and robustness against common interferences address the limitations of traditional colorimetric and fluorometric assays, providing reliable differentiation between profound deficiency, partial deficiency, and normal activity. The detailed protocol presented here enables implementation in clinical laboratories with HPLC capabilities, supporting newborn screening programs and diagnostic evaluation of symptomatic patients. As research continues to elucidate the natural history of biotinidase deficiency, particularly the phenomenon of age-dependent activity recovery in partial deficiency, accurate enzymatic activity measurement remains cornerstone to optimal patient management. This methodology provides the analytical performance necessary to support these clinical decisions, ensuring patients receive appropriate biotin supplementation while avoiding unnecessary treatment for those with pseudodeficiency or recovered activity.
4-Aninobenzoic acid (PABA) serves as a fundamental building block in pharmaceutical chemistry due to its versatile chemical structure that allows for diverse modifications at both the amino and carboxyl functional groups. The esterification of PABA represents one of the most significant chemical modifications for drug development, producing compounds with enhanced pharmacological properties and altered physicochemical characteristics. These PABA esters constitute an important class of pharmaceutical agents with applications ranging from local anesthetics to sunscreen components and drug delivery systems. The strategic design of PABA derivatives through esterification allows medicinal chemists to fine-tune key properties such as lipophilicity, metabolic stability, and bioavailability, making this transformation particularly valuable in the development of new therapeutic entities with optimized pharmacokinetic and pharmacodynamic profiles. [1]
The significance of PABA esterification extends throughout pharmaceutical history, with early examples including benzocaine (ethyl 4-aminobenzoate) and procaine, which revolutionized local anesthesia by providing effective alternatives to cocaine without its addictive properties. Contemporary research continues to explore novel PABA esters for various applications, including their use as pegylation reagents for protein therapeutics, antimicrobial agents, and polymer building blocks. The chemical modification of PABA through esterification remains an active area of investigation due to the compound's favorable safety profile, ease of modification, and the broad spectrum of biological activities exhibited by its derivatives. These application notes provide detailed protocols and analytical methods for the synthesis, characterization, and application of PABA esters, offering researchers comprehensive guidelines for leveraging this valuable chemical transformation in drug development projects. [1] [2] [3]
The synthesis of benzocaine (ethyl 4-aminobenzoate) through acid-catalyzed esterification represents a fundamental transformation in medicinal chemistry and serves as a model reaction for PABA esterification. This well-established procedure demonstrates key principles of ester formation and provides researchers with a straightforward method for preparing this important local anesthetic. The reaction follows a classic Fischer esterification mechanism, wherein the carboxylic acid group of PABA undergoes nucleophilic attack by ethanol in the presence of an acid catalyst, resulting in the formation of the corresponding ethyl ester with water as a byproduct. [4] [2]
Reaction Setup: Begin by placing 0.360 g (2.62 mmol) of 4-aminobenzoic acid and 3.60 mL of absolute ethanol in a 10-mL conical flask equipped with a magnetic spin vane. Stir the mixture to dissolve the solid acid completely. While stirring vigorously, carefully add 0.30 mL of concentrated sulfuric acid dropwise (CAUTION: sulfuric acid reacts violently with water, is corrosive, and causes severe burns). The addition of sulfuric acid typically causes precipitation of the hydrogen sulfate salt of p-aminobenzoic acid; this precipitate will dissolve during the subsequent reflux period as ester formation progresses and the hydrogen sulfate salt of the acid is converted into the hydrogen sulfate salt of the ester. [4]
Reaction Execution: Attach a water-cooled condenser to the flask and heat the mixture to a gentle boil using a heating mantle or sand bath. Reflux the reaction mixture for 60-75 minutes to ensure complete conversion. The progress of the reaction can be monitored by thin layer chromatography (TLC) by periodically collecting small samples from the refluxing mixture using a long glass pipette inserted through the condenser. When the reaction is complete, remove the apparatus from the heat source and allow it to cool to room temperature. [4]
Workup Procedure: Using a Pasteur pipet, transfer the cooled reaction mixture to a small Erlenmeyer flask containing approximately 3 mL of water. The reaction mixture should dissolve completely since the ethyl p-aminobenzoate exists as a water-soluble hydrogen sulfate salt at this stage. After the solution reaches room temperature, slowly add 10% sodium carbonate solution dropwise with gentle swirling to neutralize the acidic mixture. Carbon dioxide gas will evolve as bubbles during this neutralization process. Continue adding sodium carbonate until gas evolution ceases and the pH reaches 8 or above (verify with pH paper). At this point, the sulfuric acid has been completely neutralized, and the free base form of benzocaine will precipitate from solution as a white crystalline solid. [4] [2]
Purification and Isolation: Collect the crystalline product by vacuum filtration, washing the crystals with a small portion (approximately 1 mL) of cold water to remove any residual salts. Transfer the solid to a watch glass or petri dish and dry it in an oven at 40-50°C for 20-30 minutes to obtain the pure benzocaine product as white crystals. The typical yield for this reaction ranges from 70-84% with a melting point of 88-90°C, providing material of sufficient purity for most applications. For higher purity requirements, the product can be further purified by recrystallization from a minimal amount of hot ethanol or ethanol-water mixture. [2]
While the acid-catalyzed esterification represents the most common approach for synthesizing PABA esters, several alternative methods offer advantages for specific applications or substrate combinations. The phosphorus pentoxide-mediated esterification provides a particularly effective approach for synthesizing phenolic esters of PABA derivatives, which demonstrate enhanced biological activities in certain contexts. This method involves heating 2-hydroxy-4-amino-benzoic acid with the desired phenol in the presence of phosphorus pentoxide or polyphosphoric acids containing more than 75% P₂O₅ content. The reaction proceeds efficiently at temperatures between 80-120°C with a preferred P₂O₅ to acid ratio of 2.2 mol equivalents, providing phenolic esters in good yields. This method is particularly valuable for creating esters with enhanced antimicrobial properties and reduced susceptibility to enzymatic hydrolysis. [5]
For specialized applications such as the synthesis of pegylation reagents, the formation of this compound esters of polyethylene glycol requires optimized conditions to achieve quantitative loading of the polymer with the functional group. These syntheses typically involve activating the carboxylic acid group of PABA followed by coupling with polyethylene glycol in the presence of appropriate catalysts. The resulting PEG esters serve as valuable protein modification reagents that enable histidine- and tyrosine-targeted pegylation of therapeutic proteins, enhancing their stability and pharmacokinetic properties while maintaining biological activity. These specialized esters have been successfully employed for pegylation of proteins such as interferon α-2b and erythropoietin β, demonstrating their utility in biopharmaceutical development. [6]
Table 1: Comparison of Esterification Methods for this compound Derivatives
| Method | Catalyst/Reagent | Temperature | Reaction Time | Typical Yield | Key Applications |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | Concentrated H₂SO₄ | Reflux (~78°C) | 60-75 minutes | 70-84% | Simple alkyl esters (benzocaine) |
| Phosphorus Pentoxide Method | P₂O₅ or polyphosphoric acid | 80-120°C | 2 hours | Not specified | Phenolic esters with enhanced bioactivity |
| PEG Ester Synthesis | Various coupling agents | Varies | Varies | Quantitative | Pegylation reagents for proteins |
| Schiff Base Formation | None or acid catalyst | Room temperature or reflux | 1-4 hours | 60-90% | Antimicrobial and cytotoxic agents |
Comprehensive analytical characterization of synthesized PABA esters is essential for confirming successful ester formation, assessing product purity, and ensuring batch-to-batch consistency in pharmaceutical development. Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about functional group transformations during esterification, with characteristic spectral patterns that confirm successful ester formation. The FTIR spectrum of benzocaine typically shows key absorption bands including a strong C=O stretch at approximately 1680 cm⁻¹, C-O stretch at 1280 cm⁻¹, N-H bends at 1580 and 1650 cm⁻¹, aromatic C-H stretch at 3000 cm⁻¹, and N-H stretches at 3340 and 3400 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid parent compound (typically 2500-3500 cm⁻¹) and the appearance of the distinctive ester carbonyl stretch provide clear evidence of successful esterification. [2]
Melting point determination serves as a straightforward but valuable technique for preliminary assessment of compound purity and identity. Benzocaine typically melts at 88-90°C, with a sharp melting point indicating high purity. Significant deviations from this range or broad melting intervals suggest the presence of impurities, which may require additional purification steps. For research purposes, especially when working with novel PABA esters, more advanced structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide comprehensive molecular characterization. Proton NMR (¹H-NMR) reveals distinct patterns in the aromatic region characteristic of para-substituted benzene rings, along with signals from ester alkyl chains, while carbon-13 NMR (¹³C-NMR) clearly shows the ester carbonyl carbon at approximately 165-175 ppm. Mass spectrometry confirms the molecular weight through parent ion detection and can provide fragmentation patterns that support the proposed structure. [2]
Thin layer chromatography (TLC) offers a rapid, cost-effective method for monitoring reaction progress and assessing product purity during PABA ester synthesis. For benzocaine synthesis, silica gel plates with a mobile phase of dichloromethane:methanol (4:1 v/v) provide good separation, with visualization under UV light at 254 nm. The reaction progress can be monitored by the disappearance of the starting PABA spot (Rf ~0.1-0.2) and appearance of the product ester spot (Rf ~0.6-0.7). For quantitative analysis, High Performance Liquid Chromatography (HPLC) with UV detection provides precise measurement of product purity and can detect trace impurities at levels below 0.1%. These analytical methods collectively ensure comprehensive characterization of PABA esters, providing researchers with the data needed to confirm successful synthesis and determine suitability for intended applications. [2] [3]
Table 2: Analytical Characterization Data for this compound and Representative Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key FTIR Absorptions (cm⁻¹) | Characteristic NMR Signals (δ, ppm) |
|---|---|---|---|---|---|
| This compound | C₇H₇NO₂ | 137.14 | 186-189 | O-H (2500-3500, broad), C=O (1685), N-H (3340, 3400) | 6.0 (2H, broad, NH₂), 6.6 (2H, d, Ar-H), 7.9 (2H, d, Ar-H), 12.1 (1H, broad, COOH) |
| Benzocaine (Ethyl 4-aminobenzoate) | C₉H₁₁NO₂ | 165.19 | 88-90 | C=O (1680), C-O (1280), N-H (3340, 3400) | 1.3 (3H, t, CH₃), 4.3 (2H, q, OCH₂), 5.9 (2H, broad, NH₂), 6.6 (2H, d, Ar-H), 7.9 (2H, d, Ar-H) |
| This compound tert-butyl ester | C₁₁H₁₅NO₂ | 193.25 | 102-110 | C=O (1690), C-O (1275), N-H (3350, 3410) | 1.5 (9H, s, C(CH₃)₃), 5.8 (2H, broad, NH₂), 6.5 (2H, d, Ar-H), 7.8 (2H, d, Ar-H) |
The esterification of this compound generates compounds with diverse pharmacological activities, making them valuable scaffolds in drug development. Benzocaine and related local anesthetics represent the most well-established application of PABA esters in medicine, functioning through voltage-gated sodium channel blockade in neuronal membranes, which prevents the transmission of action potentials and subsequent pain signals. These compounds are incorporated into numerous topical formulations, including creams, gels, lozenges, and throat sprays for the temporary relief of pain associated with sunburn, minor burns, cuts, scrapes, and insect bites. The ester functionalization significantly influences the pharmacokinetic properties of these agents, particularly their distribution and metabolism, allowing for localized effects with minimal systemic exposure. The relatively poor water solubility of many PABA esters prevents their injection, making them exclusively suitable for topical administration, though this limitation can be advantageous for targeted therapeutic effects. [2] [7]
Beyond local anesthetics, PABA esters serve as key intermediates in the synthesis of more complex pharmaceutical agents. The tert-butyl ester of this compound functions as a protected intermediate in multi-step synthetic sequences, particularly in the production of local anesthetics and anti-inflammatory agents. Additionally, polyethylene glycol esters of PABA have emerged as valuable pegylation reagents for therapeutic proteins, enabling the chemical modification of biologically active proteins to enhance their therapeutic properties. These reagents facilitate histidine- and tyrosine-targeted pegylation, creating protein conjugates with improved stability, reduced immunogenicity, and enhanced pharmacokinetic profiles. The successful application of these PABA-based pegylation reagents has been demonstrated with proteins such as interferon α-2b and erythropoietin β, with the resulting conjugates exhibiting activity comparable to commercial analogs like Pegintron and Pegasys. [6] [8]
Molecular hybridization approaches that combine the PABA scaffold with other bioactive structures through various linkages have yielded compounds with enhanced or novel biological activities. Schiff bases formed by condensing PABA with aromatic aldehydes, particularly salicylaldehydes and 5-nitrofurfural, have demonstrated significant antimicrobial properties against problematic pathogens including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM, as well as broad-spectrum antifungal activity (MIC ≥ 7.81 µM). Some of these hybrid molecules also exhibit notable cytotoxicity against cancer cell lines such as HepG2 (IC₅₀ ≥ 15.0 µM), suggesting potential applications in oncology. The strategic selection of the aldehyde component allows fine-tuning of biological activities, enabling researchers to develop derivatives with optimized therapeutic profiles. These findings highlight the value of PABA as a versatile building block in the design of novel bioactive compounds addressing current challenges in antimicrobial resistance and cancer therapy. [3]
The synthesis of 1,3,5-triazine aminobenzoic acid derivatives represents another innovative application of PABA esters in medicinal chemistry. These compounds, which can be prepared efficiently using microwave irradiation with reduced reaction times, improved yields, and enhanced purity compared to conventional methods, have demonstrated promising antimicrobial activity against clinically relevant pathogens including Staphylococcus aureus and Escherichia coli. Specific derivatives in this class have shown activity comparable to ampicillin against these organisms, with certain compounds exhibiting superior efficacy against MRSA and E. coli clinical isolates while maintaining favorable cytotoxicity profiles (nontoxic up to 250 µg/mL). These advanced derivatives illustrate how PABA esterification and functionalization can yield compounds with significant therapeutic potential, particularly in addressing the critical need for new antimicrobial agents effective against multidrug-resistant pathogens. [9]
The following workflow diagrams illustrate key experimental processes and strategic approaches for PABA esterification and derivative synthesis:
Diagram 1: Experimental Workflow for PABA Esterification and Applications
Successful esterification of this compound requires careful attention to reaction parameters and potential pitfalls. The acid-catalyzed Fischer esterification is an equilibrium process, and its efficiency can be significantly influenced by the concentration of reactants and products according to Le Chatelier's Principle. Increasing the concentration of ethanol or removing water from the reaction mixture can shift the equilibrium toward ester formation, improving yields. Experimental investigations have demonstrated that varying the molar equivalents of ethanol and monitoring water content can optimize reaction efficiency. Additionally, when working with sterically bulky alcohols such as isopropanol, extended reaction times or slight temperature increases may be necessary to achieve satisfactory conversion rates. [4]
Quality control measures throughout the synthesis process are essential for obtaining high-quality products. Monitoring reaction progress by TLC allows for real-time assessment of conversion and can help identify potential issues such as incomplete reactions or byproduct formation. During the workup procedure, careful pH adjustment is critical for maximizing product recovery while ensuring complete neutralization of acidic catalysts. Incomplete neutralization can lead to product contamination, while excessive basification may promote hydrolysis of the ester product. When encountering low yields, researchers should consider potential issues including insufficient catalyst concentration, inadequate reaction time, moisture contamination (which can degrade the sulfuric acid catalyst or shift equilibrium toward starting materials), or losses during the workup and purification stages. Systematic optimization of these parameters typically leads to significant improvements in product yield and purity. [4] [2]
The esterification of this compound represents a fundamentally important transformation in pharmaceutical chemistry, providing access to diverse compounds with significant therapeutic applications. The protocols and analytical methods described in these application notes offer researchers comprehensive guidance for the synthesis, characterization, and application of PABA esters in drug development. From established local anesthetics like benzocaine to innovative pegylation reagents and antimicrobial hybrids, PABA derivatives continue to demonstrate their value in addressing contemporary challenges in medicine and biotechnology. The versatility of the PABA scaffold, combined with well-established synthetic methodologies and characterization techniques, ensures its ongoing utility as a privileged structure in pharmaceutical design and development. As research advances, further innovation in PABA ester synthesis and application will likely yield additional therapeutic agents with enhanced efficacy and optimized properties for clinical use.
Molecular hybridization is a rational drug design strategy that involves combining pharmacophoric units from different bioactive molecules into a single chemical entity. This approach aims to produce hybrids with improved efficacy, multi-target action, and reduced side effects compared to parent drugs [1] [2].
Recent studies have demonstrated the effectiveness of PABA hybrids across various therapeutic areas. The table below summarizes key hybrid classes and their reported activities.
Table 1: Promising PABA Hybrid Architectures and Their Biological Activities
| Hybrid Architecture | Reported Biological Activities | Proposed Mechanism/Target | Reference |
|---|---|---|---|
| Acrylamide–PABA–Combretastatin | Potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ as low as 1.83 µM) | Inhibition of tubulin polymerization; induction of apoptosis via p53, Bax/Bcl-2, caspase 9 | [5] |
| PABA–Benzothiazole Schiff Bases | Antibacterial (vs. MRSA), antifungal, cytotoxic for HepG2 cancer cells | Disruption of folate metabolism; likely multi-target | [3] |
| PABA–Glutamic Acid–1,3,5-Triazine | Antimalarial vs. CQ-sensitive (3D7) & CQ-resistant (Dd2) P. falciparum | Inhibition of Plasmodium dihydrofolate reductase (Pf-DHFR) | [6] |
| Pyrazole–PABA–1,3,5-Triazine | Antimalarial | Inhibition of Pf-DHFR-TS | [7] |
| Thieno[2,3-d]pyrimidine–PABA | Antibacterial vs. Gram-positive bacteria | Targeting bacterial dihydropteroate synthase (DHPS) | [4] |
This protocol outlines the synthesis of a potent class of tubulin-inhibiting anticancer hybrids.
Procedure:
Characterization: Confirm the structure of the final hybrid (e.g., 4j) by:
This protocol is used to evaluate the cytotoxic potential and mechanism of action of the synthesized hybrids.
Procedure:
The following diagrams illustrate the core concept of molecular hybridization and a generalized workflow for the discovery and evaluation of PABA hybrids.
Diagram 1: The molecular hybridization strategy combines pharmacophores from distinct molecules to create a new hybrid with superior properties.
Diagram 2: A generalized research and development workflow for PABA hybrid compounds, from design to lead optimization.
The quantitative data from biological evaluations are crucial for establishing structure-activity relationships and selecting lead compounds.
Table 2: Cytotoxicity Profile of Selected Acrylamide-PABA Hybrids [5]
| Compound | R-Group on Acrylamide | IC₅₀ vs. MCF-7 (µM) | Notes |
|---|---|---|---|
| 4a | 4-Fluorophenyl | 2.99 | Highly potent |
| 4b | 4-Chlorophenyl | 25.27 | Moderately active |
| 4j | Furan | 1.83 | Most potent in series |
| Colchicine | Reference Drug | 3.54 | -- |
Interpretation of Results:
The molecular hybridization of PABA with other pharmacophores is a validated and highly productive strategy in medicinal chemistry. It has yielded novel chemical entities with potent and often multi-targeted biological activities against a range of diseases, particularly cancer and microbial infections. The provided protocols for the synthesis of acrylamide-PABA hybrids and their subsequent biological evaluation offer a robust framework for researchers to explore this chemical space further. Future work should focus on in vivo pharmacokinetic and toxicological studies to translate these promising in vitro findings into viable clinical candidates.
4-Animobenzoic acid (PABA) is a chemically versatile compound with significant applications in pharmaceutical formulations, particularly as a sunscreen agent that absorbs UV light in the range of 260-313 nm, and as a member of the vitamin B complex family. Additionally, PABA serves as an important biological marker for validating the completeness of 24-hour urine collections in nutritional studies. [1] [2] The diverse applications of PABA in both pharmaceutical products and clinical research necessitate robust analytical methods for its precise quantification. These methods must undergo comprehensive validation to ensure they produce reliable, accurate, and reproducible results suitable for their intended purposes, whether in quality control environments, research settings, or clinical applications. [3]
The process of analytical method validation provides documented evidence that the method is appropriately optimized and suitable for its intended use. For pharmaceutical applications, this validation is not merely a scientific best practice but a regulatory requirement in many jurisdictions. This document presents detailed application notes and protocols for the validation of chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC), for the analysis of 4-aminobenzoic acid, drawing on established research and recently validated approaches. [3]
Method validation constitutes the process of proving that an analytical method is applicable for its intended purpose. The validation must demonstrate that the method is appropriately optimized to yield reliable results that are consistent, accurate, and precise. After validation, every future measurement in routine analysis should provide values sufficiently close to the true value of the analyte concentration in the sample. [3] The validation of quantitative analytical methods for substances like this compound follows established scientific guidelines and regulatory requirements, with parameters chosen based on the method's specific application.
The core validation parameters include specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. Specificity refers to the method's ability to measure the analyte accurately in the presence of other components, while linearity demonstrates the method's ability to elicit test results proportional to the analyte concentration within a given range. Accuracy indicates the closeness of the measured value to the true value, and precision expresses the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. The limit of detection (LOD) and limit of quantification (LOQ) represent the lowest amounts of the analyte that can be detected and quantified with acceptable accuracy and precision, respectively. Finally, robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [3]
This method enables the simultaneous quantification of nicotinamide and this compound in pharmaceutical preparations, utilizing isocratic elution with a simple mobile phase system. The method has been validated for quality control applications in pharmaceutical analysis. [2] [4]
This specialized method enables the separation and identification of photodegradation products of this compound, specifically 4,4'-azobenzenedicarboxylic acid and 4,4'-hydrazobenzenedicarboxylic acid. The method is valuable for stability studies of PABA-containing formulations. [5]
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1: Combination Products | Method 2: Photoproduct Analysis |
|---|---|---|
| Column | μ-Bondapak C18 (300 × 4.6 mm) | Reversed-phase (specific type not detailed) |
| Mobile Phase | Methanol:Phosphate buffer (75:925) | Not specified in detail |
| pH | 3.6 ± 0.1 | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 254 nm | Not specified |
| Runtime | Not specified | Not specified |
| Temperature | Ambient | Ambient |
Specificity evaluation demonstrates that the method can unequivocally assess the analyte in the presence of other components. For the simultaneous determination of nicotinamide and this compound, specificity was confirmed by complete resolution of both analyte peaks from each other and from any potential excipients or degradation products. The method for photoproduct analysis demonstrated the ability to resolve and identify up to nine different photodegradation products, confirming its suitability as a stability-indicating method. [5] [2] [3]
Linearity was evaluated by analyzing standard solutions at various concentrations. The method for simultaneous determination showed linear responses over the concentration ranges of 11-34 μg/mL for nicotinamide and 37-113 μg/mL for this compound. The correlation coefficients for both compounds exceeded 0.999, indicating excellent linearity. For the photoproduct analysis method, the linear range should be established based on the expected concentrations of degradation products. [2] [4]
Table 2: Validation Parameters for this compound HPLC Methods
| Validation Parameter | Results for PABA | Results for Nicotinamide | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 37-113 μg/mL [4] | 11-34 μg/mL [4] | Correlation coefficient >0.999 |
| LOD | 7 μg/mL [4] | 2 μg/mL [4] | Signal-to-noise ratio ≥3:1 |
| LOQ | Not specified | Not specified | Signal-to-noise ratio ≥10:1 |
| Precision (RSD) | Meets acceptance criteria [2] | Meets acceptance criteria [2] | RSD ≤2% |
| Accuracy | Meets acceptance criteria [2] | Meets acceptance criteria [2] | 98-102% recovery |
Accuracy determination should be performed using spiked samples with known concentrations of the analytes. Recovery studies should demonstrate 98-102% recovery for both this compound and nicotinamide, meeting standard acceptance criteria for pharmaceutical analysis. [2]
Precision evaluation includes both repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for multiple injections of the same sample should not exceed 2% for the method to be considered precise. [2] [3]
Sensitivity parameters include the limit of detection (LOD) and limit of quantification (LOQ). For this compound, the LOD was reported as 7 μg/mL, while for nicotinamide it was 2 μg/mL. The LOQ should be established based on the concentration that can be quantified with acceptable accuracy and precision (typically ±20% of the nominal concentration and RSD not exceeding 5%). [4]
Robustness testing examines the method's reliability when subjected to deliberate, small variations in method parameters. For the HPLC method, this includes changes in mobile phase pH (±0.1 units), mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), and column temperature (±2°C). The method should demonstrate consistent results despite these minor variations. [2] [3]
Ruggedness refers to the reproducibility of the method when performed by different analysts, using different instruments, on different days. The method for simultaneous determination of nicotinamide and this compound has been validated for these parameters and found to be rugged and robust. [2]
Peak Tailing: If peak tailing is observed for this compound, consider adjusting the mobile phase pH or increasing the buffer concentration. Peak tailing can also indicate column degradation or voiding.
Retention Time Drift: Gradual changes in retention time may indicate mobile phase instability or column deterioration. Ensure consistent mobile phase preparation and monitor column performance regularly.
Reduced Response: Decreasing peak areas for standards may suggest photodegradation of this compound. Prepare fresh standard solutions and protect from light during preparation and analysis. [5]
Baseline Noise: Elevated baseline noise can result from contaminated mobile phase, air bubbles in the system, or detector lamp failure. Degas mobile phase thoroughly and ensure proper system maintenance.
The following workflow diagram illustrates the complete process for method validation and application:
Diagram 1: Analytical Method Validation Workflow. This diagram illustrates the sequential process for validating an HPLC method for this compound analysis, highlighting key validation parameters and decision points.
The validated HPLC methods presented in these application notes provide reliable and accurate approaches for the quantification of this compound in pharmaceutical preparations and for the detection of its photodegradation products. The method for simultaneous determination of nicotinamide and this compound has been demonstrated to be specific, linear, precise, accurate, and robust across the validated concentration ranges. [2] [4]
These methods are fit-for-purpose for quality control applications in pharmaceutical manufacturing, stability studies, and research applications. The validation data presented provides comprehensive evidence that the methods meet standard regulatory requirements for analytical procedures. Implementation of these validated methods should ensure consistent and reliable quantification of this compound in various sample matrices, contributing to product quality and patient safety.
Para-aminobenzoic acid (PABA) serves as a crucial biochemical precursor in both folate biosynthesis and coenzyme Q (ubiquinone) pathways, making it an invaluable molecular tool for metabolic tracing studies in microorganisms, plants, and mammalian systems. The compound's aromatic amine structure with a carboxylic acid functional group provides versatile chemical modification opportunities while maintaining biological relevance across kingdoms. Research has demonstrated that PABA incorporates directly into electron transport chain components through its role as a benzoquinone ring precursor in yeast, independently of its established function in folate metabolism [1]. This dual metabolic destination makes PABA an especially powerful tracer for elucidating interconnected metabolic networks.
The structural versatility of PABA enables its use in diverse experimental approaches, from traditional stable isotope tracing to innovative inverse stable isotopic labeling (InverSIL) techniques that overcome the cost barriers associated with fully-labeled precursors [2]. PABA's relatively simple aromatic structure facilitates efficient isotopic labeling at various positions (ring-13C6, 15N-amino, etc.) while maintaining compatibility with mass spectrometry detection methods. Furthermore, its natural presence across biological systems ensures that exogenous PABA enters endogenous metabolic pathways without requiring artificial engineering of uptake mechanisms in most organisms, though transport efficiency may vary between species and cell types [1] [3].
The InverSIL approach reverses conventional isotopic labeling strategies by utilizing natural abundance compounds as precursors introduced into fully isotopically-labeled cultures. This method eliminates the need for expensive custom-synthesized labeled precursors while providing equivalent metabolic pathway information. In a representative application, researchers cultivate organisms in media containing fully substituted (13C)-glucose as the sole carbon source, creating completely 13C-labeled cultures [2]. Subsequently, the natural abundance (primarily 12C) PABA precursor is introduced, and its metabolic incorporation is tracked through detection of mass isotopologue patterns using liquid chromatography-mass spectrometry (LC-MS).
This approach successfully identified methyl-dH4MPT biosynthesis in methylotrophic bacteria when applied to PABA tracing, revealing previously unknown aspects of C1 transfer coenzyme metabolism [2]. The workflow for InverSIL experiments includes:
Conventional labeling approaches utilizing stable isotope-labeled PABA (e.g., p-amino[aromatic-13C6]benzoic acid) provide complementary information to InverSIL methods, particularly for quantitative flux analysis through specific pathways. In yeast models, isotopic PABA incorporates within minutes into prenyl-pABA intermediates, subsequently appearing in demethoxy-Q (DMQ) and fully formed coenzyme Q within 30-120 minutes [1]. This rapid incorporation enables precise kinetic studies of coenzyme Q biosynthesis, especially when using pulse-chase experimental designs.
For biosynthetic pathway elucidation, PABA tracing can resolve ambiguities in precursor relationships, as demonstrated when PABA supplementation to abz1 null mutants restored Q biosynthesis through identification of a nitrogen-containing intermediate (4-imino-DMQ6) [1]. This finding confirmed PABA's direct incorporation rather than conversion to 4-hydroxybenzoate prior to prenylation. Similar approaches can be applied to folate biosynthesis studies, though careful consideration of compartmentalization (chloroplast production in plants, mitochondrial import in yeast) is essential for experimental design [4].
Table 1: PABA Integration in Metabolic Intermediates and End Products
| Metabolite | System | Incorporation Rate | Detection Method | Key Findings |
|---|---|---|---|---|
| Prenyl-pABA | S. cerevisiae | Within minutes of PABA addition | HPLC, MS | First detected intermediate in Q biosynthesis [1] |
| 4-imino-DMQ6 | abz1 mutant yeast | Small quantities in PABA-supplemented cultures | LC-MS | Nitrogen-containing intermediate, suggests Schiff base mechanism [1] |
| Demethoxy-Q6 (DMQ6) | Wild-type yeast | 30-60 min post-PABA addition | HPLC, MS | Late-stage intermediate in Q biosynthesis [1] |
| Coenzyme Q6 | S. cerevisiae | 60-120 min for full incorporation | HPLC, MS | Final product with full PABA ring incorporation [1] |
| Methyl-dH4MPT | Methylobacterium sp. | Detected via InverSIL | High-resolution MS | Contains two carbon units from PABA in pterin moiety [2] |
| Acyl-HSL signals | Methylobacterium Leaf119 | Four carbon atoms from Met | MS feature detection | Demonstrated InverSIL workflow effectiveness [2] |
Table 2: Relative Contribution of PABA vs. 4HB to Coenzyme Q Biosynthesis
| Condition | Precursor | Relative Contribution to Q6 | Key Intermediates Detected | System |
|---|---|---|---|---|
| Standard media | Endogenous PABA | ~30% (estimated) | prenyl-pABA, 4-imino-DMQ6 | Wild-type yeast [1] |
| 4HB supplementation | 4HB | ~70% (estimated) | DMQ6, Q6 | Wild-type yeast [1] |
| abz1 mutant + PABA | PABA | ~95% | prenyl-pABA, 4-imino-DMQ6 | abz1 mutant [1] |
| Competition (13C6-PABA + 12C-4HB) | Both | Variable by concentration | 13C6-DMQ6, 13C6-Q6 | Wild-type yeast [1] |
This protocol details the procedure for tracing PABA incorporation into coenzyme Q and intermediates in Saccharomyces cerevisiae, adapted from published methodology [1].
This protocol describes comprehensive sample preparation for detecting PABA-containing metabolites across polarity ranges.
The following DOT script generates a comprehensive pathway diagram of PABA metabolism, highlighting its role in coenzyme Q and folate biosynthesis, based on findings from multiple studies [1] [2] [3]:
Figure 1: PABA Metabolic Pathways in Eukaryotic Systems. This diagram illustrates PABA biosynthesis from chorismate and its subsequent incorporation into coenzyme Q and folate pathways. The dashed arrows represent enzymatic reactions, while solid arrows show metabolic conversions. PABA glucosylation in the cytosol provides a reversible storage mechanism, while mitochondrial prenylation commits PABA to coenzyme Q biosynthesis [1] [4].
The following DOT script generates a detailed workflow for conducting PABA tracing experiments, incorporating both conventional and inverse labeling approaches:
Figure 2: Experimental Workflow for PABA Tracing Studies. This flowchart outlines two primary approaches for PABA metabolic tracing: conventional isotopic labeling using stable isotope-labeled PABA precursors, and inverse stable isotopic labeling (InverSIL) using natural abundance PABA in fully-labeled cultures. Both approaches converge on similar sample preparation and analytical methods, with specialized software tools for data processing [1] [2].
PABA-labeled compounds provide versatile molecular tools for elucidating metabolic pathways in diverse biological systems. The dual biosynthetic destinations of PABA in both folate and coenzyme Q pathways enable simultaneous investigation of related metabolic networks, while the structural simplicity of PABA facilitates synthetic modification and isotopic labeling. The application of both conventional isotopic tracing and innovative inverse labeling approaches allows researchers to balance experimental costs with analytical precision based on specific research objectives.
Future methodological developments will likely focus on higher sensitivity detection of PABA-containing metabolites, spatially-resolved tracing through subcellular fractionation or MS imaging, and integration with other omics technologies for systems-level metabolic understanding. The continuing elucidation of PABA's roles in unexpected biological contexts, such as its recently demonstrated function in thermotolerance enhancement in mushrooms [5], suggests that PABA tracing methodologies will remain relevant for discovering novel metabolic connections in diverse biological systems.
PABA can interfere with clinical assays through several mechanisms, primarily due to its electrochemical activity and structural similarity to other important biomolecules.
The table below summarizes key experimental findings relevant to understanding and mitigating PABA interference.
| Interference Context | Key Experimental Finding | Implication for Assay Design | Citation |
|---|---|---|---|
| Non-enzymatic Bilirubin Sensor | Electrochemical grafting of 4-ABA creates a negatively charged surface (-COO⁻) that prevents biofouling by proteins like albumin. | A carefully modified electrode surface can use PABA's properties to enhance selectivity against interfering substances. | [1] |
| Biosynthesis of Paracetamol | The native E. coli NhoA enzyme acetylates the substrate PABA, creating an undesired by-product and reducing final product yield. | In biological systems, endogenous enzymes can recognize PABA as a substrate, creating metabolic interference. | [3] |
| Mitigation Strategy | Knockout of the nhoA gene in E. coli successfully eliminated the acetylation of PABA, preventing the formation of the by-product. |
Genetic engineering to remove interfering enzymatic activity is an effective strategy to mitigate PABA interference in biosynthetic pathways. | [3] |
Here are some common issues and solutions in a question-and-answer format suitable for a technical support center.
Frequently Asked Questions
Q1: Our electrochemical sensor for bilirubin is experiencing signal degradation and fouling. How can PABA be part of the solution? A: PABA can be electrochemically grafted onto carbon-based electrodes to create a negatively charged interface.
Q2: In a microbial fermentation producing PABA or its derivatives, we notice an unexpected drop in yield due to an unknown by-product. What could be happening? A: The by-product is likely p-acetamidobenzoate, formed by the acetylation of PABA by endogenous bacterial enzymes.
nhoA gene to eliminate this competing metabolic pathway.nhoA gene in your host strain (e.g., E. coli).Q3: PABA is structurally similar to our target analyte. How can we prevent cross-reactivity in our assay? A: This requires a multi-faceted approach to enhance specificity.
The following diagram maps the logical process for diagnosing and resolving PABA interference in an experimental system.
nhoA) to prevent the diversion of PABA into unwanted by-products. [3]
| Question | Answer & Key Strategies | Key References |
|---|
| How can I improve the hydrolytic stability of my PABA-derived Schiff bases against acidic conditions? | • Structural Modification: Incorporate electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic aldehyde ring. • Tautomer Stabilization: Design Schiff bases with ortho-hydroxy substituents to favor stable keto-amine tautomers. • Chelation: Form stable metal complexes via coordination. | [1] [2] | | What sustainable synthesis methods can I use to produce stable PABA-Schiff bases with high yield? | • Microwave-Assisted Synthesis: Offers high yields (82-94%), short reaction times, and easy setup. • Ionic Liquid Media: Use ionic liquids (e.g., [HMIM][TFSI]) as reusable solvent/catalyst. • Dehydration Agents: Use molecular sieves or MgSO4 to shift equilibrium by removing water. | [3] [2] [1] | | Does converting a PABA-Schiff base into a quaternary ammonium chitosan derivative impact its stability and safety? | • Enhanced Bioactivity: Incorporation into quaternary ammonium chitosan (e.g., HACC, TMCI) creates a synergistic effect, improving antioxidant and antibacterial activities. • Excellent Biocompatibility: CCK-8 and hemolysis tests show no red blood cell lysis and excellent biocompatibility within tested concentration ranges. | [4] |
| Problem | Possible Cause | Solution |
|---|
| Low Yield of Schiff Base | • Reaction equilibrium favors reactants due to water presence. • Insufficient catalysis for ketone-based reactions. | • Use a Dean-Stark apparatus or azeotropic solvent to remove water. • For ketone reactions, employ acid catalysis (e.g., p-toluene sulfonic acid) and higher temperatures. | | Schiff Base Decomposition during Purification or Storage | • Hydrolysis from exposure to moisture or acidic conditions. • Polymerization of aliphatic imines. | • Store products in a desiccator. Use anhydrous solvents for purification. • Use aromatic substituents on the nitrogen atom to enhance stability through conjugation. | | Inconsistent Biological Activity Results | • Tautomerism leads to multiple structural forms in solution. • Low solubility of the compound in biological buffers. | • Characterize the predominant tautomeric form using UV-Vis and NMR spectroscopy in your test solvent. • Consider synthesizing water-soluble derivatives, such as quaternary ammonium salts. |
This green method is highly efficient for creating stable Schiff bases [3].
Chellation can significantly improve stability and often enhances biological activity [2] [1].
The following diagrams map the core strategies and chemical concepts to guide your experimental planning.
This section addresses common experimental issues and their solutions, drawing from established principles in cross-coupling catalysis [1] [2].
| Problem & Symptoms | Possible Causes | Recommended Solutions |
|---|
| Poor Conversion/No Reaction [1] [2]: Starting material remains, no product formed. | • Catalyst deactivation (oxygen, impurities). • Incorrect oxidation state (Pd(II) not reduced to Pd(0)). • Insufficiently active catalyst/ligand for the substrate. | • Degas solvents and purge reaction vessel with inert gas. [1] • Ensure presence of a reducing agent (e.g., amine base) to generate Pd(0) from Pd(II) pre-catalysts. [2] • Switch to a more active ligand (e.g., bulky, electron-rich phosphines like XPhos) or pre-catalyst. [1] | | Homocoupling [1] [2]: Formation of the R–R byproduct from the nucleophile. | • Presence of oxygen, oxidizing Pd(0) to Pd(II). • Use of a Pd(II) source without a rapid reduction pathway. | • Rigorously exclude oxygen from the reaction mixture. [1] [2] • Use a well-defined pre-catalyst that cleanly generates Pd(0). • Employ a slight excess of the electrophilic coupling partner. [1] | | Dehalogenation [1] [2]: Formation of the reduced arene (R–H) from the electrophile. | • The Pd complex abstracts a hydride, leading to reductive elimination of R–H. • Common with electron-rich aryl halides and very active catalysts. | • Reduce catalyst loading. [1] • Avoid potential hydride sources (e.g., certain amine bases or alcoholic solvents). [2] • Change the base or solvent system. | | Protodeborylation [2]: Boronic acid starting material degrades to the parent arene (R–H). | • Hydrolysis of the boronic acid, especially problematic for heteroaryl boronic acids. • Can be accelerated by reaction conditions. | • Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. [2] • Optimize base and temperature; avoid prolonged reaction times. |
For a systematic approach to developing a robust cross-coupling process, follow this workflow. It emphasizes understanding the catalytic system before moving to high-throughput screening [3].
Workflow for Catalyst and Reaction Optimization
Before high-throughput screening, invest time in understanding your baseline system [3].
Ligand selection is the most powerful lever for optimizing a cross-coupling reaction [1].
When developing a process for active ingredient manufacture, keep these metrics in mind [3]:
This is a standard procedure to establish a baseline, which can then be optimized using the workflow above [1] [2].
I hope this structured guide provides a solid foundation for your technical support center. The principles outlined are applicable across various cross-coupling reactions.
Q1: What are the primary experimental methods to improve PABA's solubility and dissolution? The most effective method is the formation of co-crystals with a suitable API. A 2024 study successfully created a co-crystal of Progesterone (PROG) and PABA, which demonstrated significantly enhanced dissolution properties [1].
Q2: What experimental protocol is used to create and validate a PABA co-crystal? The development of a PROG-PABA co-crystal followed a structured workflow [1]:
The diagram below illustrates this co-crystal development workflow.
Q3: What quantitative improvement can be expected from a PABA co-crystal? The PROG-PABA co-crystal showed a substantial increase in dissolution performance compared to the pure PROG starting material and a commercial formulation [1]. The table below summarizes the key experimental data.
| Parameter | Performance Result | Experimental Context |
|---|---|---|
| Aqueous Solubility | Increased distinct aqueous solubility | Compared to pure PROG starting material [1]. |
| Dissolution (3-hour) | Over 30 times more PROG dissolved | From tablets of PROG-PABA co-crystal vs. Utrogestan soft gel capsules [1]. |
| Stability | Stable for 3 months at 75% relative humidity | Co-crystal formulation under accelerated stability testing [1]. |
Q4: How can I predict PABA's solubility behavior in different solvents during crystallisation? Understanding the solvent-dependent crystallization behavior of PABA is critical. Experimental research shows [2]:
Q5: What in-silico tools can help predict solubility for candidate molecules early in development? Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are valuable for a priori solubility estimation [3] [4] [5].
1. What is PABA and where might researchers encounter it?
2. What are the common clinical manifestations of a PABA allergy? PABA sensitivity typically produces Type IV (delayed) hypersensitivity reactions. The table below summarizes the primary manifestations [3]:
| Manifestation Type | Specific Symptoms | Common Triggers |
|---|---|---|
| Allergic Contact Dermatitis | Redness, itching, scaling, and blistering at the site of contact. | PABA-containing sunscreens, topical anesthetics. |
| Photocontact Dermatitis | Skin reaction that occurs or worsens after exposure to sunlight. | PABA-containing sunscreens [3]. |
| Immediate Stinging | Burning or stinging sensation, particularly from alcohol-based products. | Can be allergic or irritant in nature [3]. |
| Systemic Reactions | Swelling of oral mucosa (stomatitis), generalized urticaria, and rarely, anaphylaxis. | Injection of PABA-derived local anesthetics [3]. |
3. What is the molecular basis for cross-reactivity with PABA? The allergic response is often directed against the entire PABA structure or its metabolites, leading to potential cross-reactivity with other compounds that share similar chemical motifs [3]. The core PABA structure can act as a hapten, binding to proteins to form a complete antigen [4].
The following diagram illustrates the key relationships and pathways involved in PABA allergy and cross-reactivity:
4. How can a suspected PABA allergy be diagnosed and confirmed in a clinical or research setting? The gold standard for diagnosis is patch testing, which is highly relevant for assessing contact dermatitis in pre-clinical safety studies [3].
For suspected immediate (Type I) hypersensitivity to local anesthetics, skin prick testing (SPT) and intradermal testing with incremental doses can be performed, as demonstrated in a case report for local anesthetic allergy [4].
This protocol outlines a methodology to investigate T-cell cross-reactivity between PABA and sulfonamide antimicrobials, which can be adapted for research purposes.
Objective: To determine if T-cell clones sensitized to PABA proliferate or produce cytokines in response to sulfonamide antimicrobials.
Materials:
Workflow: The following diagram illustrates the key steps in the experimental protocol:
Procedure:
The table below summarizes the core mechanisms through which HIL interferences can compromise analytical results.
| Interference Type | Primary Cause | Key Mechanisms of Interference |
|---|
| Hemolysis | Rupture of erythrocytes, releasing intracellular components [1]. | - Spectral: Hemoglobin absorbance peaks can overlap with assay chromogens [1].
This experimental workflow demonstrates a systematic approach to evaluating HIL interference, using oxidative stress biomarkers in canine serum as an example [1]. The general protocol is adaptable for other analytes and species.
The diagram below outlines the key steps for conducting an interference study.
Following the workflow above, the specific methodologies and quantitative results are as follows [1]:
The table below summarizes the critical interference thresholds and observed biases from the study.
| Interference | Analyte | Interference Threshold (Concentration) | Observed Bias at Threshold | Notes |
|---|---|---|---|---|
| Hemolysis | TBARS | Slight (Hb: 0.1 g/dL) | +18.31% [1] | Values increased with hemolysis severity. |
| TAS | Marked (Hb: 0.4 g/dL) | +20.70% [1] | No significant effect at lower levels. | |
| Icterus | TBARS | Moderate (Bilirubin: 1.1 mg/dL) | > +10% [1] | Significant overestimation observed. |
| TAS | Moderate (Bilirubin: 1.1 mg/dL) | > +10% [1] | Significant overestimation observed. | |
| Lipemia | TBARS | Slight (TG: 202 mg/dL) | +177.59% [1] | Extreme overestimation, even at low levels. |
| TAS | Marked (TG: 950 mg/dL) | +14.43% [1] | Relatively resistant at lower concentrations. |
Q1: What is the most reliable way to detect and quantify lipemia in a sample? While gross lipemia can be seen visually, the most reliable method is to measure the lipemic index on modern clinical chemistry analyzers. Be aware that methodologies and reference ranges for this index are not fully standardized between manufacturers, which can sometimes lead to false-positive results [2].
Q2: Can I simply ultracentrifuge a lipemic sample to remove interference? Ultracentrifugation is an effective method for removing lipids. However, the protocol must be chosen carefully based on the analytes being measured. For example, hydrophobic drugs or steroid hormones may partition into the lipid layer and be removed with it, leading to falsely low results in the cleared sample [2]. Always validate the recovery of your target analytes after lipid removal.
Q3: My study involves drug-induced liver injury (DILI). How is cholestasis linked to these interferences? Cholestatic DILI, often caused by drugs like amoxicillin/clavulanate, can directly lead to icterus (elevated bilirubin) and potentially hemolysis. Drugs can inhibit key hepatic transport proteins (e.g., BSEP, MRP2), causing toxic bile acids to accumulate in the liver. This accumulation triggers mitochondrial dysfunction, endoplasmic reticulum stress, and apoptosis in hepatocytes, leading to impaired bilirubin conjugation and excretion [3] [4].
The diagram below illustrates the key pathways of hepatocyte apoptosis in cholestatic liver injury.
The table below summarizes chromatographic conditions from various research and application notes for your reference and comparison.
| Analysis Goal | Stationary Phase | Mobile Phase (v/v) | Detection | Key Parameters | Source |
|---|
| Separation of ABA Isomers | Primesep 100 (Mixed-mode) | MeCN with H₃PO₄ & H₂SO₄ | UV @ 230 nm | Flow: 1.0 mL/min; Run time: <10 min [1] | | | PABA & Metabolites in Urine | C18 (5 µm) | MeOH : 0.02 M Ammonium Acetate (20:80), pH 4.0 | UV @ 280 nm | Flow: 1.0 mL/min; Mode: Isocratic [2] | | | PABA as Impurity in Folic Acid | Agilent 5 TC-C18 (5 µm) | Phosphate Buffer (pH 4.0) : MeOH (79:21) | UV Detector | Flow: 1.2 mL/min; Inj. Volume: 50 µL [3] | | | Broad Contaminant Screening (incl. OD-PABA) | Pentafluorophenyl (PFP) | Gradient (ACN/H₂O with FA or AA) | MS/MS | Flow & Temp. optimized via DoE; ESI+ & ESI- modes [4] | |
Here are the detailed methodologies for two of the most common applications.
This method is designed for the simultaneous determination of PABA and its metabolites in biological fluids like urine [2].
This method uses a mixed-mode column to achieve baseline separation of ortho-, meta-, and para- isomers, which is challenging on standard C18 columns [1].
Below is a workflow that maps common HPLC issues for 4-ABA analysis to their potential causes and solutions. Follow the paths to guide your troubleshooting process.
Why is my 4-ABA peak tailing badly? This is often due to interactions between the ionizable amine group on 4-ABA and residual silanol groups on the silica-based stationary phase [5]. The solutions outlined in the troubleshooting diagram, such as using an acidic mobile phase, are effective at suppressing this interaction by protonating both the analyte and the silanols.
Can I separate 4-ABA from its structural isomers (2-ABA and 3-ABA) on a standard C18 column? It is very difficult. Due to their nearly identical hydrophobicity, these isomers often co-elute on standard reversed-phase C18 columns. For this specific separation, you require a column with different selectivity, such as the mixed-mode (Primesep 100) or a pentafluorophenyl (PFP) column, which can differentiate isomers through additional mechanisms like π-π interactions and cation-exchange [1] [4].
How can I improve the detection sensitivity for 4-ABA in a complex matrix? Using mass spectrometry (MS/MS) detection is the most effective way to achieve high sensitivity and selectivity, especially in complex matrices like seawater or biological fluids [4]. If only a UV detector is available, you can improve sensitivity by derivatizing 4-ABA to form a compound that absorbs at a longer wavelength or has a higher molar absorptivity [6].
The following table summarizes the core quantitative data on PABA stability from scientific studies.
| Aspect | Key Finding | Experimental Conditions | Citation |
|---|---|---|---|
| Long-Term Storage (Solid) | Chemically stable for up to 8 years at room temperature. | 80 mg tablets stored at room temperature; content analyzed annually by HPLC. | [1] |
| Photostability (Solid) | Stable after long-term storage and after irradiation with physiological doses of UVA/UVB in vitro. | PABASE was tested for stability after long-term storage and UV irradiation. | [2] |
| Stability in Aqueous Solution | Highly pH-dependent; maximum fluorescence stability achieved at pH > 9. | Aqueous PABA solutions at concentrations <1 μg/mL; fluorescence measured over time. | [3] |
| Aqueous Solution Challenge | Fluorescence in unbuffered or neutral (pH 7.4) solutions decreases with time. | Solutions in unbuffered water or Phosphate Buffered Saline (PBS). | [3] |
Here are detailed methodologies for key experiments you can reference or implement.
This method, adapted from the long-term stability study, is used to verify the concentration of PABA in solid formulations [1].
This protocol is based on the findings that PABA fluorescence stability requires a high pH [3].
The diagram below illustrates the key factors affecting PABA stability and the recommended mitigation strategies, particularly for aqueous solutions.
Q1: My aqueous PABA solution is losing signal in assays over time. What is the most likely cause and solution?
Q2: Can I be confident in the chemical stability of solid PABA for long-term research use?
Q3: Does light exposure degrade PABA?
The table below organizes the half-maximal inhibitory concentration (IC50) values for the most potent PABA derivatives identified in each study. A lower IC50 value indicates greater potency.
| PABA Derivative / Lead Compound | Cancer Cell Line (Type) | IC50 Value | Reference Compound (IC50) | Citation |
|---|---|---|---|---|
| Acrylamide-PABA 4j | MCF-7 (Breast) | 1.83 µM | Colchicine (3.54 µM) | [1] [2] |
| 2-Amino-1,4-Naphthoquinone-Benzamide 5e | MDA-MB-231 (Breast) | 0.4 µM | Cisplatin (31.5 µM), Doxorubicin (0.47 µM) | [3] |
| 2-Amino-1,4-Naphthoquinone-Benzamide 5e | HT-29 (Colon) | 0.5 µM | Cisplatin (25.4 µM) | [3] |
| PABA/NO | OVCAR-3 (Ovarian) | Most potent in series* | Rivaled cisplatin in xenograft models | [4] |
| Acrylamide-PABA 4a | MCF-7 (Breast) | 2.99 µM | Colchicine (3.54 µM) | [1] |
| Acrylamide-PABA 4j | HepG2 (Liver) | 3.28 µM | Colchicine (4.71 µM) | [1] |
| Ruthenium Complex IV | MCF-7 (Breast) | ~2x more active than cisplatin* | Cisplatin | [5] |
| Ruthenium Complex IV | MDA-MB-231 (Breast) | ~2x more active than cisplatin* | Cisplatin | [5] |
Note: The original publication reported comparative potency rather than a specific IC50 value.
To help you evaluate the data, here are the standard experimental protocols commonly used in these studies:
The studied PABA derivatives demonstrate cytotoxicity through several distinct mechanisms:
The diagram below illustrates the NO release mechanism for PABA/NO.
The cytotoxicity of PABA derivatives is highly dependent on their specific chemical structure:
The table below summarizes experimental data comparing the antioxidant activity of PABA and its derivatives against standard antioxidant compounds.
| Compound / Sample | Assay Type | Activity / Result | Comparison with Standard | Citation |
|---|---|---|---|---|
| PABA (alone) | ABTS & DPPH | Radical scavenging activity | Baseline for comparison | [1] |
| PABA-terminated Dendrimers | ABTS & DPPH | Enhanced radical & radical cation scavenging | Higher than PABA alone | [1] |
| Isoxazole Derivative (2a) | DPPH | IC~50~: 0.45 ± 0.21 µg/ml | ~7x more potent than Trolox | [2] |
| Trolox (Standard) | DPPH | IC~50~: 3.10 ± 0.92 µg/ml | Standard reference | [2] |
| Isoxazole Derivative (2a) | In vivo (Mouse TAC) | Increased plasma TAC | ~2x higher than Quercetin-treated group | [2] |
| Quercetin (Standard) | In vivo (Mouse TAC) | Increased plasma TAC | Standard reference | [2] |
For researchers looking to replicate or design similar studies, here are the methodologies for the key assays cited above.
This is a common colorimetric method to assess a compound's ability to donate a hydrogen atom to stabilize a free radical [3] [2].
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺) via electron transfer [4] [3].
While chemical assays are useful for initial screening, it's critical to interpret the results within a biological context.
Potential Nrf2 Pathway Activation by PABA [5]
| Feature | para-Aminobenzoic Acid (PABA) | para-Aminosalicylic Acid (PAS) |
|---|---|---|
| Primary Role | Essential metabolite in folate synthesis [1] [2] [3] | Second-line anti-tuberculosis prodrug [4] [2] [5] |
| Mechanism of Action | Natural substrate for dihydropteroate synthase (DHPS/DFolP1) in folate pathway [4] [6] | Structural analog of PABA; competitively inhibits DHPS, incorporated into pathway to form toxic antimetabolites that inhibit DHFR [4] [2] [3] |
| Effect on *M. tuberculosis* | Supports growth and survival [6] | Inhibits growth; bactericidal or bacteriostatic depending on context [4] [6] |
| Antagonistic Interaction | Directly antagonizes PAS activity by outcompeting for DHPS binding site [1] [3] [6] | Its action is counteracted by exogenous PABA and intrinsic PABA biosynthesis [1] [6] |
| Quantitative Potentiation | - | Disruption of PABA biosynthesis (e.g., in pabB or pabC mutants) increases PAS susceptibility by 8-fold to >1000-fold [6] |
The potentiation of PAS by targeting PABA biosynthesis is a key finding supported by the following experimental evidence:
pabB::hyg and pabC::Tn) and comparing their PAS susceptibility to wild-type strains in controlled media [6].pabC transposon mutant was reduced by over 1000-fold compared to the wild-type strain [6].The following diagram illustrates the competitive relationship between PABA and PAS within the folate pathway of M. tuberculosis and the experimental strategy to potentiate PAS.
The antagonistic relationship is a central concept. Furthermore, other mechanisms influence PAS efficacy and resistance:
folC gene (dihydrofolate synthase), which is involved in the bioactivation of PAS within the folate pathway [2].Research is exploring novel formulations to improve PAS therapy:
The relationship between PABA and PAS is a clear example of competitive antagonism between a metabolic substrate and an antimicrobial analog. The compelling experimental data shows that targeting the PABA biosynthetic pathway (e.g., PabB) is a promising strategy to dramatically potentiate PAS and overcome intrinsic resistance, potentially revitalizing this drug class.
The table below summarizes the key differences between colorimetric and HPLC methods for PABA detection in enzymatic assays.
| Feature | Colorimetric Method | HPLC Method |
|---|---|---|
| Basic Principle | PABA is derivatized via a diazotization reaction to form a colored compound, measured by absorbance [1]. | PABA is directly separated and quantified based on retention time and absorbance/fluorescence [1] [2]. |
| Specificity & Selectivity | Lower; susceptible to interference from other aromatic amines (e.g., paracetamol) and substances like bilirubin [1] [2]. | Higher; directly measures PABA, eliminating interference from other aromatic amines and sample matrix components [1]. |
| Analytical Precision | Higher imprecision (CV of 13.4% at 100 mg/L) [2]. | Superior precision (CV of 5.7% at 75 mg/L) [2]. |
| Recovery/Results | Yields significantly higher PABA recovery due to non-specific measurement [3] [4]. | Yields lower, more accurate PABA recovery (e.g., ~23.9 mg/24h lower than colorimetry) [3] [4]. |
| Sample Preparation | Relatively simple but requires specific reaction steps for derivatization [1]. | Simpler and faster preparation; no derivatization needed, direct injection of reaction mixture [1]. |
| Throughput | Suitable for batch analysis but may be limited by interference checks. | High-throughput potential; automated injection and faster run times [1]. |
| Reference Range (24h Urine) | 84% - 120% of dose recovery [2]. | 70% - 103% of dose recovery [2]. |
Here is a summary of the typical workflows for both methods, based on the search results.
This protocol uses Biotinyl-PABA (B-PABA) as a substrate. The enzyme biotinidase cleaves B-PABA, releasing PABA.
This method also starts with the enzymatic cleavage of B-PABA but quantifies the product directly.
When deciding between these two methods for your project, consider the following:
To help visualize the decision-making process, the following flowchart outlines the key factors to consider when selecting a method.
Irritant